molecular formula C8H18N2O B1284681 (2-Morpholin-4-ylbutyl)amine CAS No. 953888-69-2

(2-Morpholin-4-ylbutyl)amine

カタログ番号: B1284681
CAS番号: 953888-69-2
分子量: 158.24 g/mol
InChIキー: ISPOVRDUODCJCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Morpholin-4-ylbutyl)amine (CAS 953888-69-2) is a chemical building block that integrates a primary amine functionality with a morpholine ring, a heterocycle known for its wide utility in medicinal chemistry and drug discovery . This structure makes it a valuable intermediate for the synthesis of more complex molecules. The morpholine moiety is a privileged pharmacophore in drug design, frequently incorporated to modulate the solubility, metabolic stability, and biological activity of lead compounds . Researchers can leverage this compound in the development of novel substances targeting a range of therapeutic areas. The primary amine group serves as a versatile handle for conjugation reactions, allowing for the formation of amide bonds or Schiff bases, while the morpholine ring can contribute to molecular interactions with biological targets such as kinases . Although the specific biological activity of this compound itself may not be defined, its structural features suggest potential application in creating derivatives for antimicrobial evaluation, given that similar bis-morpholino triazine derivatives have shown promise as effective and low-toxicity antimicrobial agents . This compound is provided For Research Use Only and is intended for use in laboratory research settings. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-morpholin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPOVRDUODCJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588390
Record name 2-(Morpholin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-69-2
Record name 2-(Morpholin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Morpholin-4-ylbutyl)amine is a bifunctional organic molecule featuring a morpholine heterocycle and a primary aliphatic amine, separated by a butyl spacer. The morpholine moiety is a common structural motif in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability. The primary amine group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide outlines a plausible synthetic pathway and the expected analytical characterization of the title compound.

Proposed Synthesis

A reliable and efficient method for the synthesis of this compound can be envisioned through a two-step sequence involving the alkylation of morpholine followed by the reduction of a nitrile group to a primary amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Synthetic Workflow

The proposed synthesis involves the nucleophilic substitution of a halogenated butyronitrile with morpholine, followed by the reduction of the resulting nitrile to the desired primary amine.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A Morpholine C 4-Morpholinobutanenitrile A->C Na2CO3, Acetonitrile, Reflux B 4-Chlorobutyronitrile B->C D 4-Morpholinobutanenitrile E This compound D->E 1. LiAlH4, THF 2. H2O quench

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinobutanenitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 eq.), 4-chlorobutyronitrile (1.1 eq.), and sodium carbonate (1.5 eq.) in acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-morpholinobutanenitrile.

Step 2: Synthesis of this compound

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-morpholinobutanenitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Physical and Chemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₁₈N₂O
Molecular Weight158.24 g/mol
AppearanceColorless to pale yellow oil
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.[1][2]

Table 1: Predicted NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~2.70t2HH-1
~1.50m2HH-2
~1.45m2HH-3
~2.40t2HH-4
~2.45t4HMorpholine CH₂-N
~3.70t4HMorpholine CH₂-O
~1.30br s2HNH₂
¹³C NMR Predicted δ (ppm) Assignment
~42.0C-1
~32.0C-2
~25.0C-3
~59.0C-4
~54.0Morpholine C-N
~67.0Morpholine C-O

Note: The amine protons (NH₂) often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. The signal will disappear upon D₂O exchange.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][3]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Medium, Sharp (two bands)N-H stretchPrimary Amine
2850 - 2960StrongC-H stretchAliphatic
1580 - 1650MediumN-H bendPrimary Amine
1250 - 1020StrongC-N stretchAliphatic Amine
1115StrongC-O-C stretchEther (Morpholine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3]

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
158[M]⁺ (Molecular Ion)
100[M - C₄H₈N]⁺ (α-cleavage, loss of butylamine radical)
86[M - C₄H₈NH₂]⁺ (α-cleavage, loss of aminobutyl radical)
58[C₄H₈N]⁺ (fragment from butylamine chain)

The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular weight of 158.[3] The base peak is expected to be at m/z 100 due to the formation of the stable morpholinomethyl cation.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The expected analytical data from NMR, IR, and mass spectrometry should serve as a useful reference for researchers undertaking the synthesis and characterization of this and structurally related compounds. While this guide is predictive, it is grounded in the extensive literature on the synthesis and analysis of morpholine derivatives and primary amines, providing a solid foundation for future experimental work.

References

In-Depth Technical Guide on the Physicochemical Properties of (2-Morpholin-4-ylalkyl)amines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound "(2-Morpholin-4-ylbutyl)amine" is limited. Therefore, this guide utilizes the well-characterized and structurally similar compound, 2-(Morpholin-4-yl)propan-1-amine (CAS: 1005-04-5) , as a representative example to illustrate the physicochemical properties, experimental considerations, and biological relevance of this class of molecules.

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine, a representative morpholinoalkylamine.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates. Amines, as functional groups, are crucial for molecular interactions and often serve as key pharmacophores. The combination of these two features in compounds like 2-(Morpholin-4-yl)propan-1-amine makes them of significant interest in the exploration of new therapeutic agents.

Physicochemical Data

The quantitative physicochemical data for 2-(Morpholin-4-yl)propan-1-amine are summarized in the table below for clear reference and comparison. These values are critical for computational modeling, formulation development, and predicting the compound's behavior in various experimental settings.

PropertyValueSource
IUPAC Name 2-morpholin-4-ylpropan-1-amine[PubChem][1]
CAS Number 1005-04-5[PubChem][1]
Molecular Formula C₇H₁₆N₂O[PubChem][1]
Molecular Weight 144.21 g/mol [PubChem][1]
XLogP3-AA (logP) -0.6[PubChem][1]
Hydrogen Bond Donor Count 2[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 3[PubChem][1]
Exact Mass 144.126263138 Da[PubChem][1]
Topological Polar Surface Area 38.5 Ų[PubChem][1]

Experimental Protocols

General Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various established routes. A common approach involves the nucleophilic substitution reaction between a suitable amine and a halo-substituted morpholine or a morpholine and a halo-substituted alkane.

Example Protocol: Synthesis of a Morpholine Derivative from a Vicinal Amino Alcohol

A modern and efficient method for synthesizing morpholines involves the cyclization of 1,2-amino alcohols.

Materials:

  • 1,2-amino alcohol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the 1,2-amino alcohol in the chosen solvent under an inert atmosphere.

  • Add ethylene sulfate to the solution. The reaction is typically a selective monoalkylation of the primary amine.

  • Introduce potassium tert-butoxide (tBuOK) to facilitate the cyclization.

  • The reaction mixture is stirred, often at an elevated temperature (e.g., 60°C), for a period of 2 to 16 hours.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Characterization of a Novel Amine

Once synthesized, a novel amine must be thoroughly characterized to confirm its identity and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C-N bonds of the amine and the C-O-C of the morpholine ring.

  • Melting Point or Boiling Point Determination: To assess the purity of the compound. For secondary amides derived from the amine, their melting or boiling points can be compared to literature values for identification.[2]

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N) and verify the empirical formula.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1,2-amino alcohol, Ethylene Sulfate) reaction Chemical Reaction (e.g., Monoalkylation & Cyclization) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_analysis Purity Assessment (Melting/Boiling Point, Elemental Analysis) purification->purity_analysis final_product Characterized Compound nmr->final_product ms->final_product ir->final_product purity_analysis->final_product

General workflow for the synthesis and characterization of a novel amine.

Biological Activity and Signaling Pathways

While the specific biological activity of 2-(Morpholin-4-yl)propan-1-amine is not extensively documented, the morpholine moiety is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][5] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][6]

Morpholine-containing compounds often act as dual PI3K/mTOR inhibitors.[6] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the kinase domain of these enzymes, contributing to the inhibitory activity.[3][4]

The following diagram illustrates the inhibitory action of morpholine derivatives on the PI3K/Akt/mTOR pathway.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth, Survival mtor->proliferation inhibitor Morpholine Derivative (Inhibitor) inhibitor->pi3k inhibitor->mtor

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine as a representative of the (2-Morpholin-4-ylalkyl)amine class of compounds. The presented data, general experimental protocols, and insights into potential biological activity offer a valuable resource for researchers and drug development professionals. A thorough understanding of these foundational chemical and biological principles is essential for the rational design and development of novel therapeutic agents incorporating the morpholine scaffold.

References

An In-depth Technical Guide on (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Morpholin-4-ylbutyl)amine, a morpholine-containing aliphatic amine. Due to its status as a research chemical, publicly available data on this specific compound is limited. This document consolidates the available chemical information and presents a putative synthesis protocol based on established chemical methodologies. Furthermore, it explores potential biological activities by drawing parallels with structurally related morpholine derivatives and discusses hypothetical signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in drug discovery and development.

Chemical Identification and Properties

This compound, also known by its IUPAC name 2-(4-Morpholinyl)-1-butanamine, is a chemical compound containing a morpholine ring attached to a butylamine backbone. Its unique structural features, combining a versatile heterocyclic moiety with a primary amine, make it a valuable building block in synthetic and medicinal chemistry.[1][2]

Chemical Structure and Identifiers
PropertyValue
IUPAC Name 2-(morpholin-4-yl)butan-1-amine
CAS Number 953888-69-2[3]
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES NCC(CC)N1CCOCC1
InChI Key ISPOVRDUODCJCL-UHFFFAOYSA-N
Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this specific compound. The information below is a combination of data from chemical suppliers and predicted values.

PropertyValueSource
Physical Form Solid
Boiling Point 136-140 °C[3]

Putative Synthesis Protocol

General Synthetic Approach: Reductive Amination

A potential synthetic route could involve the reductive amination of a ketone precursor with morpholine, followed by subsequent chemical modifications to introduce the amine functionality. A more direct, albeit hypothetical, two-step process is outlined below.

Step 1: Synthesis of 2-Morpholinobutanenitrile

This step would involve the Strecker synthesis, reacting butanal, morpholine, and a cyanide source (e.g., potassium cyanide) to form the corresponding aminonitrile.

Step 2: Reduction of the Nitrile

The resulting 2-morpholinobutanenitrile can then be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Workflow

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Reduction Butanal Butanal Intermediate 2-Morpholinobutanenitrile Butanal->Intermediate Strecker Synthesis Morpholine Morpholine Morpholine->Intermediate KCN Potassium Cyanide KCN->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction LiAlH4 Lithium Aluminum Hydride LiAlH4->FinalProduct

Caption: Putative two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The morpholine moiety is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] While there is no specific biological data for this compound, the activities of related compounds suggest potential areas of interest.

Overview of Morpholine in Pharmacology

The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[4][6] Derivatives of morpholine have demonstrated a wide array of biological activities, including:

  • Anticancer[6]

  • Antibacterial[6]

  • Antifungal[6]

  • Anti-inflammatory[6]

  • Antioxidant[6][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended scaffolds.[5] The presence of a primary amine in this compound provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The aliphatic butyl chain may contribute to the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.

Hypothetical Signaling Pathway Involvement

Given that many morpholine-containing compounds are kinase inhibitors, it is plausible that derivatives of this compound could be developed to target such pathways. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for cancer therapeutics. Several morpholine-containing molecules are known to inhibit PI3K.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K pathway by a derivative.

Conclusion

This compound is a chemical building block with potential applications in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently lacking, the well-established importance of the morpholine scaffold in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. The synthetic protocols and potential biological activities discussed in this guide provide a starting point for future research and development efforts centered on this molecule. Researchers should note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product, highlighting its status as a compound for early-stage discovery.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The synthesis protocols and biological activities described are putative and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions.

References

The Expanding Therapeutic Potential of Novel Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The morpholine moiety, a privileged scaffold in medicinal chemistry, continues to be a focal point in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component for drug development.[1][2] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel morpholine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and insights into the underlying signaling pathways.

Introduction

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][3] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and a more favorable safety profile.[1][4] This guide delves into the core biological activities of recently developed morpholine derivatives, presenting a consolidated resource for the scientific community.

Anticancer Activity

Novel morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various malignancies through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various novel morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[5]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[5]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5]
Compound 5h HT-29 (Colon Adenocarcinoma)3.103 ± 0.979[6]
Compound 10 B16 (Melanoma)0.30[7]
Spirooxindole Derivative A549 (Lung Carcinoma)1.87 - 4.36[7]
Signaling Pathways in Anticancer Activity

Several morpholine derivatives exert their anticancer effects by modulating critical signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Certain morpholine-containing compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[7] Another key target is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Novel morpholine-based quinazoline derivatives have been identified as potent Bcl-2 inhibitors, thereby promoting programmed cell death in cancer cells.[5]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Morpholine_Derivative_PI3K Morpholine Derivative Morpholine_Derivative_PI3K->PI3K Inhibits Morpholine_Derivative_Bcl2 Morpholine Derivative Morpholine_Derivative_Bcl2->Bcl-2 Inhibits

Figure 1: Simplified signaling pathway for anticancer morpholine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium

  • 96-well plates

  • Test compound (morpholine derivative)

  • Control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for the development of new antimicrobial agents. Novel morpholine derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Staphylococcus aureus25[7]
Staphylococcus epidermidis19[7]
Bacillus cereus21[7]
Micrococcus luteus16[7]
Escherichia coli29[7]
Candida albicans20[7]
Aspergillus niger40[7]
Compound 10 Mycobacterium smegmatis-[8]
Compound 8 Various microorganismsActive[8]

Some morpholine derivatives also act as antibiotic enhancers, reducing the MIC of existing antibiotics against resistant strains.[9][10]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of morpholine derivatives are varied. Some compounds inhibit essential bacterial enzymes, such as urease.[8] Others, like those belonging to the oxazolidinone class (e.g., Linezolid), inhibit bacterial protein synthesis.[8] A significant area of research is the development of morpholine-containing compounds that can overcome multidrug resistance. For instance, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria and interact with the allosteric site of PBP2a in MRSA, thereby restoring the efficacy of β-lactam antibiotics.[9][10]

antimicrobial_workflow Start Start Prepare_Bacterial_Suspension Prepare Bacterial Suspension Start->Prepare_Bacterial_Suspension Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacterial_Suspension->Inoculate_Plates Serial_Dilution Serial Dilution of Morpholine Derivative Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Observe_Growth Observe for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Test compound (morpholine derivative)

  • Positive and negative controls

Procedure:

  • Compound Preparation: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of novel morpholine derivatives has been assessed by their ability to inhibit the production of nitric oxide (NO) and their inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compound IDAssayResultReference
Compound 3e iNOS Inhibition (Anti-inflammatory ratio)38[11]
Compound 3h iNOS Inhibition (Anti-inflammatory ratio)62[11]
Compound 3k iNOS Inhibition (Anti-inflammatory ratio)51[11]
Compound 5c iNOS Inhibition (Anti-inflammatory ratio)72[11]
Compound 5f iNOS Inhibition (Anti-inflammatory ratio)51[11]
Compound 6c iNOS Inhibition (Anti-inflammatory ratio)35[11]
Compound 6d iNOS Inhibition (Anti-inflammatory ratio)55[11]
Compound 6f iNOS Inhibition (Anti-inflammatory ratio)99[11]
Dexamethasone (Reference) iNOS Inhibition (Anti-inflammatory ratio)32[11]
V4 NO Inhibition in LPS-stimulated RAW 264.7 cellsSignificant inhibition at non-cytotoxic concentrations[12]
V8 NO Inhibition in LPS-stimulated RAW 264.7 cellsSignificant inhibition at non-cytotoxic concentrations[12]
Signaling Pathways in Anti-inflammatory Activity

A key mechanism of action for many anti-inflammatory morpholine derivatives is the inhibition of the iNOS and COX-2 enzymes.[12] These enzymes are crucial for the production of the pro-inflammatory mediators nitric oxide and prostaglandins, respectively. By inhibiting these enzymes, morpholine derivatives can effectively reduce the inflammatory response. Molecular docking studies have shown that these compounds can bind to the active sites of iNOS and COX-2.[12]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage iNOS_Expression iNOS & COX-2 Expression Macrophage->iNOS_Expression Induces NO_Prostaglandins NO & Prostaglandins Production iNOS_Expression->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->iNOS_Expression Inhibits

Figure 3: Inhibition of inflammatory mediators by morpholine derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Culture medium

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the morpholine derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Morpholine derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these diseases.

Quantitative Data on Neuroprotective Activity

A key target in neuroprotection is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes can improve cognitive function.

Compound IDTarget EnzymeIC50 (µM)Reference
11g AChE1.94 ± 0.13[13]
BChE28.37 ± 1.85[13]
Mechanisms of Neuroprotective Action

The neuroprotective effects of morpholine derivatives are multifaceted. As mentioned, the inhibition of cholinesterases is a primary mechanism for symptomatic relief in Alzheimer's disease.[13] Additionally, some isoquinoline alkaloids and their derivatives, which can contain a morpholine-like structure, have shown neuroprotective effects by reducing intracellular calcium overload, mitigating oxidative stress, inhibiting neuroinflammation, and regulating autophagy.[14] The ability of many morpholine-containing compounds to cross the blood-brain barrier is a crucial factor in their potential as CNS drugs.[15]

neuroprotective_logic Neurodegenerative_Process Neurodegenerative Process (e.g., Oxidative Stress, Neuroinflammation) Neuronal_Damage Neuronal Damage & Cognitive Decline Neurodegenerative_Process->Neuronal_Damage Morpholine_Derivative Morpholine Derivative Cholinesterase_Inhibition Cholinesterase Inhibition Morpholine_Derivative->Cholinesterase_Inhibition Antioxidant_Effect Antioxidant Effect Morpholine_Derivative->Antioxidant_Effect Anti_inflammatory_Effect Anti-inflammatory Effect Morpholine_Derivative->Anti_inflammatory_Effect Improved_Cognition Improved Cognition Cholinesterase_Inhibition->Improved_Cognition Antioxidant_Effect->Neuronal_Damage Reduces Anti_inflammatory_Effect->Neuronal_Damage Reduces

Figure 4: Logical relationships in the neuroprotective action of morpholine derivatives.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • AChE or BChE enzyme solution

  • Test compound (morpholine derivative)

  • 96-well plate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Novel morpholine derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new therapies for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The continued exploration of the morpholine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

In-Silico Target Prediction for (2-Morpholin-4-ylbutyl)amine: A Technical Guide Using a Proxy Molecule Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical step in the drug discovery and development pipeline. For novel or uncharacterized small molecules such as (2-Morpholin-4-ylbutyl)amine, in-silico or computational methods provide a rapid and cost-effective approach to generate testable hypotheses about their biological function. Due to the limited publicly available data on this compound, this technical guide will utilize Gefitinib, a well-characterized, FDA-approved drug also containing a morpholine moiety, as a proxy to demonstrate a comprehensive in-silico target prediction workflow. This guide details the methodologies, data presentation, and visualization of key processes, offering a blueprint for the target identification of novel chemical entities.

Introduction to In-Silico Target Prediction

The journey of a drug from a laboratory curiosity to a clinical therapeutic is long and arduous, with target identification being a pivotal initial step. Computational, or in silico, approaches have emerged as indispensable tools in modern pharmacology, enabling researchers to predict the interactions of small molecules with biological macromolecules on a large scale. These methods can be broadly categorized into ligand-based, structure-based, and systems-level approaches.

  • Ligand-Based Methods: These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. By comparing a query molecule to databases of compounds with known targets, potential targets for the query can be inferred.

  • Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, structure-based methods, such as inverse docking, can be employed. This technique involves docking the small molecule of interest into the binding sites of a vast array of protein structures to identify those with the highest binding affinity.

  • Chemogenomic/Systems-Level Approaches: These methods integrate chemical and biological data on a large scale to predict drug-target interactions within the context of biological networks and pathways.

This guide will focus on a structure-based approach using inverse docking, as it is a powerful method for identifying both primary and potential off-targets, which is crucial for understanding the full pharmacological profile of a compound.

cluster_0 In-Silico Target Prediction Workflow Query Query Small Molecule (this compound) Proxy Select Proxy Molecule (Gefitinib) Query->Proxy Databases Ligand & Target Databases Proxy->Databases Methods Prediction Method Selection (e.g., Inverse Docking) Databases->Methods Simulation Computational Simulation Methods->Simulation Analysis Data Analysis & Hit Prioritization Simulation->Analysis Validation Experimental Validation Analysis->Validation

Figure 1: General workflow for in-silico target prediction.

Case Study: Gefitinib - A Morpholine-Containing Kinase Inhibitor

Gefitinib (Iressa®) is an approved therapeutic for non-small cell lung cancer that contains a morpholine ring, making it a suitable proxy for demonstrating the target prediction process.

2.1. Known Primary Target and Mechanism of Action

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands, undergoes a conformational change, dimerizes, and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][4] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5]

Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

2.2. Known Target Interaction Data

The following table summarizes the known interaction of Gefitinib with its primary target, EGFR, as curated from publicly available databases such as DrugBank and ChEMBL.[6][7]

Target NameGeneActionBinding Affinity (IC50)Reference
Epidermal Growth Factor ReceptorEGFRInhibitor2-37 nM[1][3]

In-Silico Prediction of Off-Targets: A Protocol for Inverse Docking

While Gefitinib is a selective EGFR inhibitor, like most drugs, it may interact with other proteins, leading to off-target effects. Inverse docking is a powerful technique to predict these potential off-targets.[8][9][10]

3.1. Detailed Experimental Protocol

Objective: To identify potential off-targets of Gefitinib using a structure-based inverse docking approach.

Materials:

  • A high-performance computing cluster.

  • Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro).

  • A curated database of 3D human protein structures (e.g., a subset of the Protein Data Bank (PDB)).

  • The 3D structure of Gefitinib.

Protocol:

  • Ligand Preparation: a. Obtain the 3D structure of Gefitinib from a database like PubChem (CID 123631) or DrugBank (DB00317). b. Add hydrogen atoms and assign appropriate protonation states at physiological pH (7.4). c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

  • Target Database Preparation: a. Compile a comprehensive set of human protein structures from the PDB. This set should ideally represent a diverse range of protein families. b. For each protein structure, remove water molecules, co-crystallized ligands, and any other non-protein atoms. c. Add hydrogen atoms and repair any missing side chains or loops. d. Identify potential binding pockets on each protein using a pocket detection algorithm (e.g., fpocket, SiteMap). e. Prepare each receptor for docking by generating the necessary grid maps or other input files required by the docking software.

  • Inverse Docking Simulation: a. Systematically dock the prepared Gefitinib ligand into the identified binding pocket of each protein in the target database. b. Use a robust docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore a wide range of ligand conformations and orientations within each binding site. c. Generate multiple binding poses for each protein-ligand complex.

  • Scoring and Ranking: a. For each protein-ligand complex, calculate the binding affinity using the scoring function of the docking program. This score is typically an estimation of the free energy of binding (e.g., in kcal/mol). b. Rank all the proteins in the database based on their predicted binding affinity for Gefitinib, from the most favorable (most negative score) to the least favorable.

  • Post-Docking Analysis and Hit Prioritization: a. Filter the ranked list to remove proteins with poor docking scores or those with steric clashes. b. Visually inspect the binding poses of the top-ranked protein-ligand complexes to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions). c. Perform a literature search on the top-ranked potential off-targets to determine if there is any existing evidence of their interaction with Gefitinib or similar molecules. d. Prioritize a list of the most promising potential off-targets for subsequent experimental validation.

cluster_workflow Inverse Docking Workflow Ligand 1. Ligand Preparation (Gefitinib) Docking 3. Inverse Docking Simulation Ligand->Docking TargetDB 2. Target Database Preparation (Human Proteome) TargetDB->Docking Scoring 4. Scoring & Ranking Docking->Scoring Analysis 5. Post-Docking Analysis & Hit Prioritization Scoring->Analysis Hits Predicted Off-Targets Analysis->Hits

Figure 3: Workflow for the inverse docking protocol.

3.2. Hypothetical Inverse Docking Results

The following table presents a hypothetical list of top-ranked potential off-targets for Gefitinib from an inverse docking screen.

RankProtein TargetGeneDocking Score (kcal/mol)Biological Function
1Epidermal Growth Factor Receptor (Control)EGFR-11.5Tyrosine Kinase, Cell Signaling
2Src Tyrosine KinaseSRC-10.8Tyrosine Kinase, Cell Adhesion
3Vascular Endothelial Growth Factor Receptor 2KDR-10.5Tyrosine Kinase, Angiogenesis
4c-Abl Tyrosine KinaseABL1-10.2Tyrosine Kinase, Cell Cycle
5p38 Mitogen-Activated Protein KinaseMAPK14-9.9Serine/Threonine Kinase, Inflammation
6Cyclin-Dependent Kinase 2CDK2-9.7Serine/Threonine Kinase, Cell Cycle

Note: These are hypothetical results for illustrative purposes.

Experimental Validation of Predicted Targets

It is imperative to experimentally validate the predictions from any in-silico model.[11][12][13] The prioritized list of potential off-targets should be subjected to a series of biochemical and cell-based assays to confirm a direct interaction and to elucidate the functional consequences of this interaction.

4.1. Overview of Experimental Validation Protocols

  • Biochemical Assays:

    • Kinase Inhibition Assays: For predicted kinase off-targets, in vitro kinase assays can be performed to determine the IC50 of Gefitinib against the purified enzyme.

    • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity (KD) and kinetics of the interaction between Gefitinib and the purified target protein in real-time.

  • Cell-Based Assays:

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that Gefitinib binds to the predicted target in a cellular context.

    • Western Blotting: If the predicted off-target is a kinase, western blotting can be used to assess the phosphorylation status of its known downstream substrates in cells treated with Gefitinib.

    • Phenotypic Assays: Cell viability, migration, or invasion assays can be conducted in cell lines where the predicted off-target is known to play a critical role to assess the functional outcome of the interaction.

cluster_validation Experimental Validation Workflow Predicted Predicted Off-Targets Biochemical Biochemical Assays (e.g., Kinase Assays, SPR) Predicted->Biochemical CellBased Cell-Based Assays (e.g., CETSA, Western Blot) Biochemical->CellBased Confirmed Interaction Functional Functional Assays (e.g., Cell Viability) CellBased->Functional Confirmed Cellular Engagement Validated Validated Off-Target Functional->Validated Confirmed Functional Effect

Figure 4: A tiered approach for the experimental validation of predicted targets.

Conclusion

References

Unraveling the Molecular Mysteries of (2-Morpholin-4-ylbutyl)amine: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the pharmacodynamics and cellular interactions of (2-Morpholin-4-ylbutyl)amine remains a significant area of ongoing scientific inquiry. At present, there is a notable absence of publicly available, in-depth scientific literature detailing the specific mechanism of action, quantitative biological data, and established experimental protocols for this particular compound.

While the morpholine moiety is a well-recognized pharmacophore present in numerous biologically active compounds, the specific arrangement and functional groups of this compound define a unique chemical entity. General searches for this compound and its close structural analogs have not yielded the specific data required to construct a detailed technical guide on its core mechanism of action.

The broader class of morpholine-containing molecules exhibits a wide array of pharmacological activities, acting on various biological targets. These activities range from anticancer and anti-inflammatory effects to acting as inhibitors of enzymes like kinases and cholinesterases. However, extrapolating a specific mechanism for this compound from this general information would be speculative and scientifically unsound.

To facilitate future research and drug development efforts focused on this compound, this guide outlines the hypothetical experimental workflows and signaling pathways that could be investigated to elucidate its mechanism of action. The following sections provide a template for the types of data, protocols, and visualizations that would be essential for a comprehensive understanding of this compound's biological effects.

Hypothetical Target Identification and Validation Workflow

The initial step in characterizing the mechanism of action of a novel compound is to identify its molecular target(s). A multi-pronged approach is often the most effective.

cluster_0 Target Identification cluster_1 Target Validation A Affinity Chromatography E siRNA/CRISPR Knockdown A->E B Computational Docking F Recombinant Protein Binding Assays (e.g., SPR, ITC) B->F C Yeast Two-Hybrid Screening C->E D Phage Display D->F G Cellular Thermal Shift Assay (CETSA) E->G F->G

Figure 1. A potential workflow for identifying and validating the molecular target(s) of this compound.

Potential Signaling Pathway Modulation

Once a target is validated, the subsequent step is to understand how the interaction of this compound with its target modulates intracellular signaling pathways. Given the structural motifs, several pathways could be hypothetically involved.

Putative Kinase Inhibition Pathway

Many morpholine-containing compounds are known to be kinase inhibitors. If this compound were to act as a kinase inhibitor, its mechanism could be visualized as follows:

Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Biological_Effect Biological Effect Downstream->Biological_Effect

Navigating the Labyrinth of Drug Discovery: An In-depth Technical Guide to the Exploratory Screening of (2-Morpholin-4-ylbutyl)amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a complex journey, often beginning with the exploration of vast chemical libraries. Among the privileged structures in medicinal chemistry, the morpholine moiety has garnered significant attention due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This technical guide delves into the core aspects of the exploratory screening of a specific class of morpholine-containing compounds: (2-Morpholin-4-ylbutyl)amine libraries. This document provides a framework for the synthesis, screening, and preliminary characterization of these libraries, with a focus on identifying promising hit compounds for further drug development.

The this compound Scaffold: A Promising Starting Point

The this compound scaffold combines the beneficial attributes of the morpholine ring with a flexible butylamine linker. This combination offers opportunities for diverse functionalization, allowing for the creation of large and structurally varied compound libraries. The morpholine group can enhance aqueous solubility and metabolic stability, while the amino group provides a key site for interaction with biological targets and for further chemical modification.[3][4]

Synthesis of a this compound Library: A Representative Protocol

The construction of a diverse compound library is the foundational step in any screening campaign. A common approach to synthesizing a this compound library involves a multi-step process starting from commercially available reagents. The following is a representative, generalized protocol.

Experimental Protocol: Library Synthesis

  • Step 1: Reductive Amination. A ketone precursor is reacted with morpholine under reductive amination conditions. This is a crucial step to introduce the morpholine moiety.

  • Step 2: Functional Group Interconversion. The resulting intermediate undergoes a series of reactions to introduce a leaving group, preparing the molecule for the introduction of the butylamine chain.

  • Step 3: Alkylation. The intermediate is then reacted with a protected aminobutyl derivative to form the core this compound scaffold.

  • Step 4: Diversification. The terminal amino group of the butylamine chain is deprotected and can then be acylated, alkylated, or reacted with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to generate a diverse library of final compounds. This diversification is often carried out in a parallel synthesis format to generate a large number of unique molecules efficiently.

High-Throughput Screening (HTS): Identifying Hits from the Library

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.[5][6] The goal of the primary screen is to identify "hits" - compounds that exhibit a desired biological activity.

A Generic High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for an HTS campaign.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Follow-up Assay_Dev Assay Development & Validation Plate_Prep Plate Preparation (Compound & Cell Plating) Assay_Dev->Plate_Prep HTS High-Throughput Screening Plate_Prep->HTS Data_Acq Data Acquisition HTS->Data_Acq Data_QC Data Quality Control Data_Acq->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Resp Dose-Response & IC50 Determination Hit_Conf->Dose_Resp SAR Preliminary SAR Dose_Resp->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening: Cell Viability Assays

A common primary screening strategy for identifying potential anticancer agents is to assess the effect of the library compounds on the viability of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound library compounds are added to the wells at a fixed concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound relative to the vehicle control. Compounds that cause a significant reduction in cell viability are considered "hits".

Illustrative Screening Data

The following table presents a hypothetical summary of primary screening data for a subset of a this compound library.

Compound IDR1 GroupR2 Group% Cell Viability (MCF-7) at 10 µM% Cell Viability (A549) at 10 µM
MBL-001HPhenyl95.298.1
MBL-002H4-Chlorophenyl45.752.3
MBL-003H4-Methoxyphenyl88.991.5
MBL-004MethylPhenyl92.194.6
MBL-005Methyl4-Chlorophenyl33.841.2
MBL-006Methyl4-Methoxyphenyl85.388.7
MBL-007EthylPhenyl89.590.3
MBL-008Ethyl4-Chlorophenyl28.135.9

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Secondary Assays: Elucidating the Mechanism of Action

Hits identified in the primary screen are subjected to secondary assays to confirm their activity and to begin to elucidate their mechanism of action. A common follow-up is to assess whether the compounds induce apoptosis (programmed cell death).

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Cancer cells are treated with the hit compounds at various concentrations for a defined period.

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Potential Signaling Pathway: PI3K/Akt/mTOR

Many morpholine-containing compounds have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Therefore, it is a plausible hypothesis that active compounds from a this compound library may exert their effects by modulating this pathway.

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

References

Structural Elucidation of (2-Morpholin-4-ylbutyl)amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-Morpholin-4-ylbutyl)amine analogs, a class of compounds of significant interest in medicinal chemistry. This document details the key analytical techniques, experimental protocols, and relevant biological pathways associated with these molecules, presenting data in a clear and accessible format to aid in research and development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring, a common feature in medicinal chemistry, is often introduced to improve the physicochemical properties of compounds, such as aqueous solubility and metabolic stability.[1] Analogs of this scaffold have shown promise as inhibitors of critical cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[2][3][4] The structural elucidation of these analogs is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

This guide will cover the primary analytical methods used for the characterization of this compound analogs, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Detailed experimental protocols and data interpretation are provided to assist researchers in their laboratory work.

Analytical Techniques and Data Presentation

The definitive identification and characterization of this compound analogs rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of these analogs in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. Key characteristic signals for the this compound scaffold include:

  • Morpholine Protons: Two distinct multiplets corresponding to the protons on the carbons adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm) atoms.

  • Butyl Chain Protons: A series of multiplets for the methylene groups of the butyl chain.

  • Amine Proton: A broad signal whose chemical shift is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic chemical shifts include:

  • Morpholine Carbons: Signals for the carbons adjacent to the oxygen (δ ~67 ppm) and nitrogen (δ ~54 ppm).

  • Butyl Chain Carbons: Signals corresponding to the four carbons of the butyl chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Morpholines. [2][5]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Morpholine H-2, H-6 (O-CH₂)3.65 - 3.8066.5 - 67.5
Morpholine H-3, H-5 (N-CH₂)2.40 - 2.6053.0 - 54.0
N-CH₂ (butyl)2.30 - 2.5057.0 - 59.0
CH₂ (butyl)1.40 - 1.6025.0 - 28.0
CH₂ (butyl)1.30 - 1.5022.0 - 24.0
CH₃ (terminal, if applicable)0.85 - 0.9513.5 - 14.5

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including stereochemistry and conformation. While specific crystal structures for this compound analogs are not widely published, data from closely related structures provide valuable insights into bond lengths, angles, and potential intermolecular interactions.

Table 2: Selected Crystallographic Data for a Related Morpholine Derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [6]

Parameter Value
Empirical FormulaC₁₈H₂₀N₂O₂
Formula Weight296.36
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)12.4554 (6)
b (Å)8.2204 (4)
c (Å)30.6681 (17)
V (ų)3140.1 (3)
Z8
Density (calculated) (Mg m⁻³)1.254
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized analogs. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula. Fragmentation patterns observed in tandem MS/MS experiments can provide further structural information.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound analogs.

General Synthesis of N-Aryl-(2-Morpholin-4-ylbutyl)amine Analogs

A common route for the synthesis of these analogs is through the N-arylation of (2-Morpholin-4-yl)butylamine with a suitable aryl halide.

Protocol:

  • To a reaction vessel, add (2-Morpholin-4-yl)butylamine (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

Protocol:

  • Accurately weigh 5-10 mg of the purified analog for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently swirl the vial to ensure complete dissolution.

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

X-ray Crystal Growth

Protocol:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

  • Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.

  • Monitor for the formation of single crystals suitable for X-ray diffraction analysis.

Biological Context and Signaling Pathways

This compound analogs often exhibit biological activity by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant target for morpholine-containing compounds is the PI3K/Akt/mTOR pathway.[3][4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[7]

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Analog Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

This compound analogs can act as inhibitors of PI3K, thereby blocking the downstream signaling cascade and leading to decreased cell proliferation and survival.[4]

Experimental and Logical Workflows

Workflow for Structural Elucidation

The process of structurally elucidating a novel this compound analog follows a logical progression of experiments.

Structural_Elucidation_Workflow Synthesis Synthesis of Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (LC-MS, HPLC) Purification->Purity Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Crystal Growth MS Mass Spectrometry (HRMS for Formula) Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Structure Structure Confirmed MS->Structure NMR->Structure Xray->Structure

References

Predicting the ADMET Profile of (2-Morpholin-4-ylbutyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Morpholin-4-ylbutyl)amine, a molecule incorporating both a morpholine ring and a primary amine, presents a unique pharmacological profile. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, often included to enhance physicochemical and metabolic properties, potentially leading to improved pharmacokinetics.[1][2][3] This technical guide provides a predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for this compound. The predictions are based on established principles for morpholine-containing compounds and primary amines, and are supplemented with detailed in silico and in vitro experimental protocols for validation. The aim is to equip researchers with the necessary information to guide further development and preclinical assessment of this compound and its analogues.

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of this compound. These predictions are derived from computational models and the known characteristics of its structural motifs. It is critical to note that these are predictive values and require experimental validation.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueImplication for ADMET
Molecular Weight158.24 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
logP~0.5 - 1.5Balanced lipophilicity suggests good membrane permeability and aqueous solubility
pKa (most basic)~9.5 - 10.5 (Primary Amine)Primarily ionized at physiological pH, impacting absorption and distribution
Aqueous SolubilityHighFavorable for formulation and dissolution
Polar Surface Area~41.5 ŲSuggests good oral absorption and cell permeability
Table 2: Predicted ADME Properties
ParameterPredicted OutcomeRationale and Implication
Absorption
Oral BioavailabilityModerate to HighLow molecular weight and balanced lipophilicity are favorable. Ionization at gut pH may reduce passive diffusion.
Caco-2 PermeabilityModerateThe molecule's size and polarity suggest it may cross intestinal epithelium. Efflux transporter interaction is possible.
P-gp SubstratePossibleAmine-containing structures can be substrates for P-glycoprotein, potentially limiting oral absorption and brain penetration.
Distribution
Volume of Distribution (Vd)Moderate to HighThe basic nature of the primary amine can lead to tissue binding, increasing the apparent volume of distribution.
Plasma Protein BindingLow to ModerateExpected due to hydrophilicity. Low binding generally correlates with a shorter half-life and wider distribution.
Blood-Brain Barrier (BBB) PermeabilityPossibleThe morpholine moiety can improve BBB penetration.[1] However, the primary amine's ionization and potential P-gp efflux may be limiting factors.
Metabolism
Primary Metabolic PathwaysOxidation of the morpholine ring, N-dealkylation, and oxidation of the primary amine by MAO and other oxidases.The morpholine ring is generally metabolically stable. The primary amine is a likely site for metabolic modification.
CYP450 InhibitionLowMorpholine-containing compounds often exhibit a low potential for CYP450 inhibition.
Metabolic StabilityModerateThe primary amine may be susceptible to rapid metabolism, potentially leading to a shorter half-life.
Excretion
Primary Route of ExcretionRenalAs the compound is hydrophilic, renal clearance of the parent drug and its metabolites is the most probable route of excretion.
Table 3: Predicted Toxicity Profile
EndpointPredicted RiskRationale and Implication
hERG InhibitionLowThe structural features do not strongly suggest a high risk of hERG channel blockade, a key factor in cardiotoxicity.
CytotoxicityLow to ModerateHigh concentrations may exhibit cytotoxicity, a common feature of primary amines.
Genotoxicity (Ames)LowThe structure does not contain typical alerts for mutagenicity.
HepatotoxicityLowNo clear structural alerts for liver toxicity are present.
NephrotoxicityPossibleMorpholine itself has been associated with kidney damage in animals at high doses.[4]

In Silico ADMET Modeling Workflow

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting ADMET properties, thereby reducing the time and cost associated with experimental studies.[5][6]

ADMET_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Output SMILES SMILES String of This compound PhysChem Physicochemical Properties (logP, pKa, Solubility) SMILES->PhysChem Absorption Absorption (Caco-2, HIA, P-gp) Distribution Distribution (Vd, PPB, BBB) Metabolism Metabolism (CYP Inhibition/Induction, Sites of Metabolism) Excretion Excretion (Renal Clearance) Toxicity Toxicity (hERG, Ames, Hepatotoxicity) Profile Predicted ADMET Profile Toxicity->Profile

Caption: In silico ADMET prediction workflow.

Experimental Protocols for ADMET Profiling

Experimental validation of the predicted ADMET properties is essential. The following are standard protocols for key in vitro ADMET assays.

Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compound across an artificial membrane.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells.

    • The acceptor plate, containing buffer, is placed in contact with the donor plate.

    • The plates are incubated at room temperature for a specified period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • Permeability is calculated based on the amount of compound that has crossed the membrane.

Caco-2 Permeability Assay

  • Objective: To evaluate the permeability of the compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for the intestinal barrier.

  • Methodology:

    • Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer Yellow).

    • The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.

    • Samples are taken from the basolateral side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

    • Compound concentrations are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.

Metabolism

Metabolic Stability in Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Methodology:

    • The test compound is incubated with liver microsomes (human, rat, or mouse) and a cofactor solution (NADPH) at 37°C.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology:

    • The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.

    • The metabolic reaction is initiated by the addition of NADPH.

    • The formation of the metabolite of the probe substrate is measured by fluorescence or LC-MS/MS.

    • The inhibition of metabolite formation by the test compound is compared to a vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Distribution

Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Methodology:

    • An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

    • Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.

    • The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

    • At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

    • The percentage of the compound bound to plasma proteins is calculated.

Toxicity

hERG Inhibition Assay (Automated Patch Clamp)

  • Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

  • Methodology:

    • Cells stably expressing the hERG channel are used in an automated patch-clamp system.

    • A whole-cell voltage clamp is established.

    • The hERG current is recorded in the absence and presence of increasing concentrations of the test compound.

    • The inhibitory effect of the compound on the hERG current is quantified, and an IC50 value is determined.

Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon are used.

    • The bacterial strains are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Signaling Pathways and Logical Relationships

The ADMET properties of a drug candidate are interconnected and influence its overall pharmacokinetic and pharmacodynamic profile.

ADMET_Interactions cluster_ADME ADME Interactions cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics & Toxicity Absorption Absorption Bioavailability Bioavailability Absorption->Bioavailability Distribution Distribution Efficacy Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Metabolism Metabolism Metabolism->Bioavailability HalfLife Half-life Metabolism->HalfLife Metabolism->Toxicity Metabolite Activity Excretion Excretion Excretion->HalfLife Bioavailability->Efficacy

References

The Bioactive Landscape of Substituted Morpholines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its advantageous physicochemical, biological, and metabolic properties, coupled with facile synthetic accessibility, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth review of the bioactivity of substituted morpholines, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Diverse Pharmacological Activities of Substituted Morpholines

Substituted morpholines exhibit a remarkable breadth of pharmacological activities, underscoring their versatility as a lead scaffold in drug discovery.[3] The incorporation of the morpholine moiety can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like properties.[2] Key therapeutic areas where substituted morpholines have shown significant promise include oncology, infectious diseases, inflammation, and neurology.

Anticancer Activity

A significant body of research has highlighted the potential of substituted morpholines as anticancer agents.[4][5] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[6][7][8] The anticancer effects of morpholine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.[7] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in human cancers.[4][9]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline Derivatives
AK-3A549 (Lung)10.38 ± 0.27[6]
MCF-7 (Breast)6.44 ± 0.29[6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[6]
AK-10A549 (Lung)8.55 ± 0.67[6]
MCF-7 (Breast)3.15 ± 0.23[6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[6]
Tetrahydroquinoline Derivatives
10eA549 (Lung)0.033 ± 0.003[10]
MDA-MB-231 (Breast)0.63 ± 0.02[10]
10hMCF-7 (Breast)0.087 ± 0.007[10]
10dA549 (Lung)0.062 ± 0.01[10]
MCF-7 (Breast)0.58 ± 0.11[10]
MDA-MB-231 (Breast)1.003 ± 0.008[10]
β-Lactam Derivatives
3kHepG2 (Liver)0.22 ± 0.02 (mM)[11]
5cHepG2 (Liver)0.12 ± 0.00 (mM)[11]
Anilinoquinoline Derivatives
3cHepG2 (Liver)11.42[12]
3dHepG2 (Liver)8.50[12]
3eHepG2 (Liver)12.76[12]
Pyrimidine-Morpholine Hybrids
2gSW480 (Colon)5.10 ± 2.12[13]
MCF-7 (Breast)19.60 ± 1.13[13]
Benzophenone Analogues
8bMCF-7 (Breast)7.1 ± 0.8[8]
A549 (Lung)10.1 ± 0.6[8]
8fMCF-7 (Breast)9.1 ± 0.8[8]
A549 (Lung)13.1 ± 1.1[8]
Topoisomerase II Inhibitors
M5MDA-MB-231 (Breast)81.92 (µg/mL)[14]
M2MDA-MB-231 (Breast)88.27 (µg/mL)[14]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Substituted morpholines have demonstrated promising activity against a range of bacteria and fungi.[3][9] Their mechanism of action can involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[5]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazine-2-amine Derivatives
20-28 (varied range)S. aureus6.25 - 200[3]
B. subtilis6.25 - 200[3]
V. cholerae6.25 - 200[3]
E. coli6.25 - 200[3]
P. aeruginosa6.25 - 200[3]
A. flavus6.25 - 200[3]
Mucor6.25 - 200[3]
Rhizopus6.25 - 200[3]
M. gypseum6.25 - 200[3]
Sila-Morpholine Analogues
24C. albicans ATCC 244331[15]
C. glabrata NCYC 3882[15]
C. tropicalis ATCC 7501[15]
C. neoformans ATCC 346640.5[15]
A. niger ATCC 105784[15]
Imidazole-Chalcone Derivatives
ZDO-3fE. coli31[16]
B. subtilis31[16]
ZDO-3mE. coli125[16]
B. subtilis125[16]
C. krusei62[16]
ZDO-3nC. krusei31[16]
ZDO-3oC. albicans31[16]
C. krusei31[16]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Substituted morpholines have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.[17][18][19]

Compound/DerivativeAssayIC50Reference
β-Lactam Derivatives iNOS InhibitionAnti-inflammatory ratio values of 35-99 (compared to dexamethasone value of 32)[11]
Morpholine Mannich base of AMACs BSA Denaturation25.3 - 80.1 µM[19]
4cBSA Denaturation25.3 µM[19]
4dBSA Denaturation26.3 µM[19]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted morpholines have emerged as promising candidates for neuroprotection due to their ability to cross the blood-brain barrier and interact with key targets in the central nervous system.[20] A primary mechanism of action is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play a role in the breakdown of neurotransmitters.[20]

Compound/DerivativeTargetIC50 (µM)Reference
Fluorinated Chalcones (48a-d) Acetylcholinesterase (AChE)24 - 54[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of substituted morpholine derivatives.

Synthesis of Substituted Morpholines

The synthesis of substituted morpholines can be achieved through various strategies, with the choice of method depending on the desired substitution pattern. Common approaches include:

  • From 1,2-Amino Alcohols: This is a prevalent method involving the reaction of a 1,2-amino alcohol with a suitable dielectrophile. A one- or two-step, redox-neutral protocol using ethylene sulfate and a base like tBuOK offers a simple and high-yielding route.[21]

  • From Aziridines and Epoxides: A metal-free, one-pot synthesis can be achieved by the ring-opening of aziridines with haloalcohols, facilitated by an oxidant like ammonium persulfate.[2] Another approach involves the annulative heterocoupling of aziridines and epoxides.[22]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed carboamination reactions of O-allyl ethanolamine derivatives with aryl or alkenyl bromides provide a route to cis-3,5-disubstituted morpholines.[10]

  • Asymmetric Hydrogenation: For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst has been developed.[7]

  • Three-Component Reactions: A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates allows for the synthesis of highly substituted morpholines.[20]

A general and efficient method for synthesizing a variety of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides.[3]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][23][24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted morpholine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][7][26][27]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted morpholine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension. Include a growth control well (microorganism in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[5][19][28][29]

Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the substituted morpholine derivatives.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

  • Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][30][31][32]

Principle: The assay typically measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by the COX enzymes. The amount of prostaglandin produced can be quantified using methods like ELISA or LC-MS/MS.

Procedure (General):

  • Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with the substituted morpholine derivative at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced in each reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

In Vitro Neuroprotective Activity: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure the activity of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[26][33][34][35][36][37][38]

Principle: The assay uses acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as a substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the substituted morpholine inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor solutions. Pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by anticancer morpholine derivatives and a generalized workflow for drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Morpholine_Inhibitor Substituted Morpholine Inhibitor Morpholine_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (Synthesis of Morpholine Library) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Bioactivity Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Leads In_Vitro->Lead_Opt Hits Preclinical Preclinical Development (Toxicology, Formulation) In_Vivo->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Substituted Morpholine Drug Discovery Workflow.

Conclusion

The substituted morpholine scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its presence in a wide range of bioactive compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties highlights its significance. This technical guide has provided a comprehensive overview of the bioactivity of substituted morpholines, supported by quantitative data and detailed experimental protocols. The visualizations of the PI3K/Akt/mTOR pathway and the drug discovery workflow offer a conceptual framework for understanding the mechanism of action and the development process of these promising therapeutic agents. It is anticipated that continued exploration of the chemical space around the morpholine nucleus will lead to the discovery of novel and more effective drugs to address unmet medical needs.

References

Methodological & Application

Application Note: A Facile Two-Step Synthesis of (2-Morpholin-4-ylbutyl)amine for Drug Discovery Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note details a robust and efficient two-step protocol for the synthesis of (2-Morpholin-4-ylbutyl)amine, a valuable building block for drug discovery and medicinal chemistry. The morpholine moiety is a privileged structure in numerous approved drugs, often incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] this compound provides a versatile scaffold with a primary amine for further derivatization, enabling the exploration of new chemical space in the development of novel therapeutic agents. The synthesis proceeds via an initial SN2 alkylation of morpholine to yield the key intermediate, 1-(morpholin-4-yl)butan-2-one, followed by a one-pot reductive amination to afford the target primary amine. This protocol is designed for ease of use and scalability in a research laboratory setting.

Introduction

The morpholine ring is a ubiquitous heterocyclic motif found in a wide array of marketed pharmaceuticals and clinical candidates.[1][3] Its incorporation into a molecular structure can impart favorable properties, including improved solubility and permeability, due to the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom.[2] This unique combination of features allows morpholine-containing compounds to often exhibit an advantageous pharmacokinetic/pharmacodynamic (PK/PD) profile.[2] In drug design, the morpholine scaffold can serve to enhance potency through specific molecular interactions or to position other functional groups correctly within a target's binding site.[2]

This compound is a bifunctional molecule that presents the beneficial properties of the morpholine ring along with a reactive primary amine. This primary amine serves as a crucial handle for the covalent attachment of various pharmacophores, linkers, or other molecular fragments, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. This document provides a detailed, step-by-step protocol for the synthesis of this compound, beginning from commercially available starting materials.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two sequential steps as illustrated below. The first step involves the synthesis of the ketone intermediate, followed by its conversion to the target primary amine via reductive amination.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(morpholin-4-yl)butan-2-one cluster_step2 Step 2: Synthesis of this compound Start1 Morpholine R1 Alkylation (S N 2 Reaction) Start1->R1 Reagent1 1-Chloro-2-butanone Reagent1->R1 Solvent1 Acetonitrile (ACN) Solvent1->R1 Base1 Potassium Carbonate (K2CO3) Base1->R1 Product1 1-(morpholin-4-yl)butan-2-one Start2 1-(morpholin-4-yl)butan-2-one Product1->Start2 R1->Product1 R2 Reductive Amination Start2->R2 Reagent2 Ammonia (in Methanol) Reagent2->R2 ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->R2 Solvent2 1,2-Dichloroethane (DCE) Solvent2->R2 Product2 This compound R2->Product2

Figure 1: Overall two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(morpholin-4-yl)butan-2-one

This procedure outlines the nucleophilic substitution reaction between morpholine and 1-chloro-2-butanone to form the ketone intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
MorpholineReagentPlus®, ≥99%Sigma-Aldrich
1-Chloro-2-butanone95%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Acetonitrile (ACN)Anhydrous, 99.8%VWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory Prepared-
Brine (Saturated NaCl soln.)Laboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile (100 mL) to the flask.

  • Add morpholine (1.0 eq) to the stirred suspension.

  • Slowly add 1-chloro-2-butanone (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(morpholin-4-yl)butan-2-one as a pale yellow oil.

Quantitative Data (Representative):

ParameterValue
Morpholine8.71 g (100 mmol)
1-Chloro-2-butanone11.72 g (110 mmol)
Potassium Carbonate20.73 g (150 mmol)
Acetonitrile100 mL
Reaction Time14 hours
Reaction Temperature82°C (Reflux)
Isolated Yield 12.58 g (80%)
Purity (by GC-MS) >95%
Step 2: Synthesis of this compound

This procedure describes the one-pot reductive amination of the ketone intermediate using ammonia and sodium triacetoxyborohydride. This method is advantageous due to the mildness and selectivity of the reducing agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(morpholin-4-yl)butan-2-oneAs synthesized in Step 1-
Ammonia solution7 N in MethanolSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)97%Acros Organics
1,2-Dichloroethane (DCE)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
1 M Sodium Hydroxide (NaOH) soln.Laboratory Prepared-
Brine (Saturated NaCl soln.)Laboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Fisher Scientific

Protocol:

  • To a 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(morpholin-4-yl)butan-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (150 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add the 7 N solution of ammonia in methanol (5.0 eq) to the flask. Stir the mixture at 0°C for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude amine can be purified by vacuum distillation or by flash column chromatography (using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide) to yield this compound as a colorless to pale yellow oil.

Quantitative Data (Representative):

ParameterValue
1-(morpholin-4-yl)butan-2-one12.58 g (80 mmol)
Ammonia (7N in MeOH)57 mL (400 mmol)
Sodium Triacetoxyborohydride25.4 g (120 mmol)
1,2-Dichloroethane150 mL
Reaction Time20 hours
Reaction Temperature0°C to Room Temp.
Isolated Yield 9.1 g (72%)
Purity (by HPLC) >97%

Logical Diagram of the Reductive Amination Mechanism

The reductive amination proceeds through the formation of an imine intermediate, which is then reduced by the hydride reagent.

ReductiveAmination Ketone 1-(morpholin-4-yl)butan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product This compound Imine->Product + [H-] (from STAB) STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Figure 2: Simplified mechanism of reductive amination.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key building block for drug discovery. The two-step synthesis is straightforward and utilizes common laboratory reagents and techniques. The mild conditions of the final reductive amination step ensure good functional group tolerance, making this protocol adaptable for the synthesis of related analogs. The availability of this versatile morpholine-containing scaffold will facilitate the rapid development of new chemical entities for various therapeutic targets.

References

Application Notes: Morfobutamine, a Novel PI3K Pathway Probe

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Morfobutamine (Hypothetical Name for (2-Morpholin-4-ylbutyl)amine)

Cat. No.: CS-XXXXX

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Morfobutamine (this compound) is a novel, cell-permeable small molecule designed as a chemical probe to investigate the intricacies of PI3K signaling. Its morpholine scaffold is a common feature in many kinase inhibitors, contributing to favorable pharmacokinetic properties.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Morfobutamine to study the PI3K/Akt pathway.

Mechanism of Action

Morfobutamine is a potent and selective ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production inhibits the recruitment and subsequent phosphorylation of Akt at Thr308 and Ser473, leading to the downregulation of the entire downstream signaling cascade.[7]

Data Presentation

The inhibitory activity of Morfobutamine was assessed through in vitro kinase assays and cell-based assays. The data presented below illustrates its potency and selectivity against various PI3K isoforms and its effect on a cancer cell line.

ParameterMorfobutamineAlpelisib (Control)
IC50 vs. PI3Kα (nM) 255
IC50 vs. PI3Kβ (nM) 150250
IC50 vs. PI3Kδ (nM) 80270
IC50 vs. PI3Kγ (nM) 1201,200
MCF-7 Cell Viability (GI50, µM) 1.50.5
Table 1: Hypothetical inhibitory activity and cell viability data for Morfobutamine compared to the known PI3Kα inhibitor, Alpelisib. IC50 values represent the concentration required for 50% inhibition of kinase activity. GI50 represents the concentration for 50% growth inhibition.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Morfobutamine Morfobutamine (this compound) Morfobutamine->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt P(Thr308) mTORC1 mTORC1 pAkt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/Akt Signaling Pathway Inhibition by Morfobutamine.

Experimental_Workflow start Start: Characterize Morfobutamine protocol1 Protocol 1: In Vitro Kinase Assay start->protocol1 determine_ic50 Determine IC50 values against PI3K isoforms protocol1->determine_ic50 protocol2 Protocol 2: Cell-Based Western Blot determine_ic50->protocol2 assess_pakt Assess p-Akt levels in treated cells protocol2->assess_pakt protocol3 Protocol 3: Cell Viability Assay assess_pakt->protocol3 determine_gi50 Determine GI50 in cancer cell lines protocol3->determine_gi50 end Conclusion: Validate Morfobutamine as a PI3K Probe determine_gi50->end

References

Application Notes and Protocols for High-Throughput Screening Assays of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Morpholin-4-ylbutyl)amine is a synthetic organic molecule featuring a morpholine ring, a common scaffold in medicinal chemistry.[1][2][3][4] The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties and can contribute to binding with a variety of biological targets.[1][2][4] Given the prevalence of the morpholine scaffold in bioactive compounds, this compound is a candidate for high-throughput screening (HTS) to identify potential biological activities. This document provides detailed application notes and protocols for two common HTS assays targeting a representative kinase and a G-protein coupled receptor (GPCR), two major classes of drug targets known to be modulated by morpholine-containing compounds.[1][2][4][5]

Application Note 1: TR-FRET Kinase Assay for PI3K Inhibitors

1.1. Target Background: Phosphoinositide 3-kinases (PI3Ks)

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making PI3Ks attractive targets for cancer therapy.[7][9][10] Several approved drugs containing a morpholine ring, such as the dual PI3K/mTOR inhibitor Gedatolisib, highlight the relevance of this scaffold in targeting this kinase family.[5][11]

1.2. Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay protocol is based on the LanthaScreen™ TR-FRET technology, a robust and sensitive method for detecting kinase activity.[12][13][14] The assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a high TR-FRET signal. In the presence of an inhibitor like this compound, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.[14]

1.3. Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Dispense Dispense compound dilutions into 384-well plate Compound_Prep->Dispense Assay_Mix_Prep Prepare Kinase/Substrate/ATP Mix Add_Mix Add Kinase/Substrate/ATP Mix to initiate reaction Assay_Mix_Prep->Add_Mix Dispense->Add_Mix Incubate_Reaction Incubate at room temperature Add_Mix->Incubate_Reaction Stop_Solution Add Stop Solution with Tb-labeled antibody Incubate_Reaction->Stop_Solution Incubate_Detection Incubate at room temperature Stop_Solution->Incubate_Detection Read_Plate Read TR-FRET signal on a plate reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm/615nm) Read_Plate->Calculate_Ratio Plot_Data Plot % Inhibition vs. Compound Concentration Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the TR-FRET PI3K kinase assay.

1.4. Experimental Protocol

This protocol is adapted for a 384-well plate format and is based on established TR-FRET kinase assay methodologies.[15][16][17]

Materials:

  • PI3K enzyme (e.g., PI3Kα)

  • Fluorescein-labeled substrate (e.g., a suitable peptide or lipid substrate)

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • This compound

  • Low-volume 384-well plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

    • Transfer a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (terbium) and ~665 nm (fluorescein).[18]

1.5. Data Presentation

The primary readout is the TR-FRET emission ratio (665 nm / 615 nm). The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

Where:

  • Ratio_sample is the emission ratio in the presence of the test compound.

  • Ratio_max is the emission ratio of the negative control (DMSO).

  • Ratio_min is the emission ratio of the positive control (a known potent inhibitor).

The results can be summarized in the following table:

Compound IDConcentration (µM)Emission Ratio (665/615 nm)% Inhibition
This compound1000.8585.2
301.2162.1
101.9824.3
32.455.7
12.580.5
Positive Control100.75100.0
Negative Control (DMSO)-2.590.0

The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined by fitting the concentration-response data to a sigmoidal curve.

1.6. PI3K Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Application Note 2: Calcium Mobilization Assay for CXCR4 Antagonists

2.1. Target Background: C-X-C Chemokine Receptor Type 4 (CXCR4)

CXCR4 is a G-protein coupled receptor that binds to the chemokine CXCL12 (also known as SDF-1).[19][20][21] The CXCL12/CXCR4 signaling axis is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[20][22] Dysregulation of this pathway is implicated in cancer metastasis, inflammation, and immunodeficiency.[19] CXCR4 is a well-established drug target, and assays to identify its modulators are of significant interest.

2.2. Assay Principle: Calcium Mobilization

CXCR4 couples to Gαq and Gαi proteins.[21][23] Activation by its ligand, CXCL12, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[24] This transient increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[24][25][26] In this assay, cells expressing CXCR4 are pre-loaded with the dye. Upon stimulation with CXCL12, an increase in fluorescence is observed. An antagonist, such as this compound, will block the binding of CXCL12 to CXCR4, thereby inhibiting the calcium mobilization and resulting in a lower fluorescence signal.[27]

2.3. Workflow Diagram

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed CXCR4-expressing cells into 384-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Add_Compound Add compound dilutions to the cell plate Dye_Loading->Add_Compound Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Add_Compound Incubate_Compound Incubate with compound Add_Compound->Incubate_Compound Add_Agonist Add CXCL12 agonist using a FLIPR or similar instrument Incubate_Compound->Add_Agonist Read_Fluorescence Measure fluorescence kinetically Add_Agonist->Read_Fluorescence Calculate_Response Calculate peak fluorescence response Read_Fluorescence->Calculate_Response Plot_Data Plot % Inhibition vs. Compound Concentration Calculate_Response->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the calcium mobilization assay for CXCR4 antagonists.

2.4. Experimental Protocol

This protocol is designed for a 384-well plate format and is suitable for use with a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with liquid handling capabilities.[25][26][28][29]

Materials:

  • HEK293 cells stably expressing human CXCR4

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • CXCL12 (agonist)

  • This compound

  • 384-well black-walled, clear-bottom plates

  • FLIPR or equivalent fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed CXCR4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and, if necessary, probenecid in the assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted compound to the cell plate. Include positive control (known antagonist) and negative control (assay buffer) wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Reading:

    • Prepare an agonist solution of CXCL12 in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the assay: the instrument will record a baseline fluorescence, then inject the CXCL12 agonist, and continue to record the fluorescence signal over time (e.g., for 2-3 minutes).

2.5. Data Presentation

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Response_sample - Response_min) / (Response_max - Response_min))

Where:

  • Response_sample is the fluorescence response in the presence of the test compound.

  • Response_max is the fluorescence response of the negative control (agonist only).

  • Response_min is the fluorescence response of the positive control (a known potent antagonist).

The results can be summarized in the following table:

Compound IDConcentration (µM)Peak Fluorescence (RFU)% Inhibition
This compound10015,23488.9
3028,45662.1
1045,67832.5
361,2348.9
165,4322.6
Positive Control1012,345100.0
Negative Control (Agonist only)-67,1230.0

The IC₅₀ value can be determined by fitting the concentration-response data to a sigmoidal curve.

2.6. CXCR4 Signaling Pathway

G CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 G_protein Gαq/i CXCR4->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., MAPK) Ca2_release->Downstream PKC->Downstream

References

Application Notes and Protocols for the Quantification of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (2-Morpholin-4-ylbutyl)amine. Given the compound's structure, featuring a primary amine and a morpholine moiety, established analytical techniques for primary amines and morpholine derivatives can be adapted for accurate quantification. The primary methods detailed herein are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Techniques Overview

The quantification of this compound presents challenges due to its polarity and potential for low volatility. To address these, two primary analytical strategies are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar primary amine like this compound, derivatization is essential to increase its volatility and improve chromatographic peak shape.[1][2] Acylation is a common and effective derivatization strategy for primary amines.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method suitable for analyzing polar compounds in complex matrices without the need for derivatization.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar analytes like morpholine and its derivatives.[3][4]

Quantitative Data Summary

The following table summarizes expected performance parameters for the proposed analytical methods. These values are based on typical performance for similar analytes and should be validated for the specific application.

Analytical MethodSample MatrixExpected LOQExpected LODExpected Recovery (%)Expected Linearity (R²)
GC-MS (with Acylation Derivatization)Pharmaceutical Ingredients0.1 - 1 µg/mL0.03 - 0.3 µg/mL90 - 110>0.99
LC-MS/MS (HILIC)Biological Fluids1 - 10 ng/mL0.3 - 3 ng/mL85 - 115>0.99

Experimental Protocols

Method 1: Quantification by GC-MS with Acylation Derivatization

This protocol describes the analysis of this compound in a relatively clean matrix, such as a drug substance, using GC-MS following derivatization with pentafluorobenzoyl chloride.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Pentafluorobenzoyl chloride (PFBCl)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., a structurally similar primary amine)

3.1.2. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration.

  • Derivatization:

    • To 100 µL of the sample or standard solution in a glass vial, add 200 µL of sodium bicarbonate buffer.

    • Add 100 µL of PFBCl solution (10% in hexane).

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the phases to separate. The upper hexane layer contains the derivatized analyte.[5]

3.1.3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

3.1.4. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Method 2: Quantification by LC-MS/MS using HILIC

This protocol is suitable for the direct analysis of this compound in more complex matrices like biological fluids, without derivatization.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

3.2.2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in a mixture of acetonitrile and water (1:1). Create a series of calibration standards by serial dilution.

  • Sample Preparation (Protein Precipitation for Biological Samples):

    • To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

3.2.3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

  • Flow Rate: 0.4 mL/min[3]

  • Gradient:

    • Start with 95% B

    • Linear gradient to 50% B over 5 minutes[3]

    • Return to 95% B and re-equilibrate

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Ion Source Parameters: Optimize for the specific analyte (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.

3.2.4. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Buffer Add Bicarbonate Buffer Sample->Buffer Deriv Add PFBCl in Hexane Buffer->Deriv Vortex Vortex & Phase Separation Deriv->Vortex Extract Collect Hexane Layer Vortex->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample/Standard IS Add Acetonitrile with Internal Standard Sample->IS Precipitate Protein Precipitation (Vortex) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC (HILIC) Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of (2-Morpholin-4-ylbutyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (2-Morpholin-4-ylbutyl)amine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds, containing a morpholine moiety, are of significant interest in pharmaceutical development as potential synthetic intermediates or impurities. Given the polar nature of amines, a derivatization step is crucial for successful GC-MS analysis. This guide focuses on the widely used nitrosation reaction to enhance volatility and chromatographic performance.

Introduction

This compound and its derivatives are a class of organic compounds that feature a morpholine ring linked to a butylamine chain. Their analysis is critical in various stages of drug development to ensure the purity and safety of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar amines like this compound derivatives by GC-MS can be challenging due to poor peak shape and potential column interactions. To overcome these limitations, a derivatization step is employed to convert the polar amine group into a less polar, more volatile functional group. The most common approach for secondary amines is nitrosation to form N-nitrosamines.[1][2]

Principle of Analysis

The analytical method is based on the derivatization of the secondary amine group in the this compound derivative with a nitrosating agent, typically sodium nitrite in an acidic medium, to form the corresponding N-nitroso derivative.[1][2] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The resulting N-nitroso derivative is then extracted and injected into the GC-MS system for separation and detection.

Derivatization Reaction:

reactant1 This compound Derivative product N-nitroso-(2-Morpholin-4-ylbutyl)amine Derivative (Volatile & Thermally Stable) reactant1->product Nitrosation reactant2 Sodium Nitrite (NaNO₂) reactant2->product reagent Acidic Medium (e.g., HCl) reagent->product

Derivatization of this compound Derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data achievable with GC-MS analysis of morpholine, which can be extrapolated as a starting point for the analysis of this compound derivatives. Method validation for the specific derivatives is essential.

ParameterReported Values for Morpholine Analysis
Linearity Range10 - 500 µg/L[1]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)1.3 - 7.3 µg/L[1][3]
Limit of Quantification (LOQ)4.1 - 24.4 µg/L[1][3]
Spiked Recovery Rate88.6% - 109.0%[1][3]
Intra-day Precision (RSD%)1.4% - 9.4%[3]
Inter-day Precision (RSD%)1.5% - 7.0%[1][3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the GC-MS analysis of this compound derivatives.

Sample Preparation

The sample preparation procedure should be adapted based on the sample matrix.

  • For Liquid Samples (e.g., reaction mixtures, drug solutions):

    • If necessary, centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm membrane filter.[4]

    • Take a known volume (e.g., 2.0 mL) of the clear filtrate for the derivatization step.[4]

  • For Solid Samples (e.g., drug substances, intermediates):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Dissolve the sample in a suitable solvent (e.g., purified water, methanol).

    • Follow the procedure for liquid samples from step 1.1.

Derivatization Protocol
  • To 2.0 mL of the prepared sample solution in a glass vial, add 200 µL of 0.05 M hydrochloric acid (HCl).[2]

  • Add 200 µL of a saturated sodium nitrite (NaNO₂) solution and vortex for 30 seconds.[4]

  • Heat the mixture at 40°C for 5 minutes in a heating block or water bath.[4]

  • Cool the reaction mixture to room temperature.[4]

Liquid-Liquid Extraction
  • Add 0.5 mL of dichloromethane to the cooled reaction mixture.[4]

  • Vortex vigorously for 1 minute to extract the N-nitroso derivative into the organic phase.[4]

  • Allow the layers to separate for 10 minutes.[4]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required for specific instruments and derivatives.

  • Gas Chromatograph (GC) Conditions:

    • GC System: Agilent 7890A GC or equivalent.[3]

    • Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or equivalent.[1]

    • Injection Volume: 1 µL.[3]

    • Injector Temperature: 250 °C.[3]

    • Split Ratio: 1:7 or splitless mode, depending on the required sensitivity.[1][3]

    • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][3]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 4 minutes.[1][3]

      • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[1][3]

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[1][3]

  • Mass Spectrometer (MS) Conditions:

    • MS System: Agilent 5975C MSD or equivalent.[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1][3]

    • MS Source Temperature: 230 °C.[1][3]

    • MS Quadrupole Temperature: 150 °C.[1][3]

    • Transfer Line Temperature: 280 °C.[1][3]

    • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Mass Spectrometry Fragmentation

The mass spectrum of the N-nitroso derivative of this compound is expected to show characteristic fragmentation patterns. Aliphatic nitrosamines typically exhibit a molecular ion peak and fragmentation via α-cleavage, which is the cleavage of the C-C bond adjacent to the N-nitroso group.[5]

Expected Fragmentation of N-nitroso-(2-Morpholin-4-ylbutyl)amine:

parent N-nitroso-(2-Morpholin-4-ylbutyl)amine [M]⁺ fragment1 Loss of NO [M-30]⁺ parent->fragment1 fragment2 α-cleavage (Loss of C₃H₇) parent->fragment2 fragment3 α-cleavage (Loss of C₄H₈NO) parent->fragment3 fragment4 Morpholine ring fragment (m/z 86) parent->fragment4

Predicted Fragmentation of the Target Derivative.

For quantitative analysis in SIM mode, characteristic ions of the target derivative should be selected. For N-nitrosomorpholine, characteristic ions include m/z 116 (molecular ion) and m/z 86.[1][3] For the N-nitroso derivative of this compound, the molecular ion and key fragment ions would need to be determined from the full scan mass spectrum of a standard.

Experimental Workflow

The overall workflow for the GC-MS analysis is summarized in the following diagram.

cluster_prep Sample Preparation prep_liquid Liquid Sample (Filtration) derivatization Derivatization (Nitrosation) prep_liquid->derivatization prep_solid Solid Sample (Dissolution) prep_solid->derivatization extraction Liquid-Liquid Extraction (Dichloromethane) derivatization->extraction analysis GC-MS Analysis extraction->analysis data Data Processing (Quantification & Identification) analysis->data

GC-MS Analysis Workflow.

Potential Biological Relevance: PI3K/Akt/mTOR Signaling Pathway

Morpholine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in various diseases, including cancer.[4] This pathway plays a crucial role in cell survival, proliferation, and growth. The morpholine moiety can be a key pharmacophore in the design of inhibitors targeting kinases within this pathway, such as PI3K and mTOR.[4]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway.

Alternative Derivatization Strategies

While nitrosation is a common and effective method, other derivatization reagents can be considered for the GC-MS analysis of amines. These alternatives may be explored to avoid the formation of potentially carcinogenic nitrosamines or to achieve different chromatographic properties.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form stable and volatile trifluoroacetylated derivatives.

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

  • Reaction with Chloroformates: Reagents like propyl chloroformate can be used for the derivatization of amines in aqueous samples.

It is important to note that for these alternative methods, comprehensive method development and validation would be necessary to establish optimal reaction conditions and GC-MS parameters for this compound derivatives.[4]

References

Application Note: HPLC Method Development for the Quantification of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Morpholin-4-ylbutyl)amine.

Introduction

This compound is a morpholine-containing alkylamine that serves as a building block in medicinal chemistry and drug discovery. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control.

The primary analytical challenge in the HPLC analysis of this compound is its lack of a significant UV-absorbing chromophore, which makes direct detection by standard UV-Vis detectors difficult and insensitive.[2] This application note outlines a strategic approach to method development, focusing on a pre-column derivatization technique to overcome this limitation and enable sensitive quantification.

Analyte Physicochemical Properties

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₁₈N₂O-
Molecular Weight 158.24 g/mol -
Structure Primary amine with a morpholine ringBasic nature; will be protonated at acidic pH.
pKa ~9-10 (Estimated for the primary amine)The mobile phase pH will dictate the ionization state, affecting retention and peak shape.
UV Absorbance Lacks a strong chromophoreRequires derivatization or alternative detection methods (e.g., CAD, ELSD, MS) for sensitive detection.[2][3][4]
Polarity Polar compoundWill have low retention on standard reversed-phase columns without a suitable mobile phase.

HPLC Method Development Strategy

A logical workflow is essential for efficiently developing a suitable HPLC method. The primary challenge, the lack of a chromophore, must be addressed first. The diagram below illustrates the decision-making process.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Assessment & Strategy cluster_detect Phase 2: Detection Method cluster_develop Phase 3: Chromatographic Optimization cluster_validate Phase 4: Validation start Define Analyte: This compound char Characterize Properties (pKa, Polarity, UV Scan) start->char detect_strat Select Detection Strategy char->detect_strat has_chromophore Strong Chromophore? detect_strat->has_chromophore alt_detect Alternative Detector? (CAD, ELSD, MS) has_chromophore->alt_detect No uv_direct Direct UV Detection (Low Wavelength) has_chromophore->uv_direct Yes derivatize_q Derivatization Feasible? alt_detect->derivatize_q No alt_detect_method Develop Method with Alternative Detector alt_detect->alt_detect_method Yes pre_column Pre-column Derivatization derivatize_q->pre_column Yes post_column Post-column Derivatization derivatize_q->post_column Yes col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) pre_column->col_select mp_opt Mobile Phase Optimization (Buffer pH, Organic Modifier) col_select->mp_opt grad_opt Gradient/Isocratic Optimization (Resolution, Run Time) mp_opt->grad_opt validate Method Validation (Linearity, Accuracy, Precision) grad_opt->validate

Caption: Workflow for HPLC method development for a non-chromophoric analyte.

Experimental Protocols

Given the analyte's structure, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a robust and highly sensitive approach. FMOC-Cl reacts with the primary amine to form a stable, highly fluorescent derivative that can also be detected by UV absorbance.[5][6]

Materials and Reagents
  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Phosphoric acid

  • Sodium phosphate monobasic

Protocol 1: Preparation of Solutions
  • Borate Buffer (20 mM, pH 9.0): Dissolve 1.24 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH. This buffer is used for the derivatization reaction.

  • FMOC-Cl Reagent (3 mg/mL): Accurately weigh 30 mg of FMOC-Cl and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45 µm membrane filter.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.

Protocol 2: Pre-Column Derivatization Procedure
  • Pipette 100 µL of the analyte standard solution (or sample) into a clean HPLC vial.

  • Add 400 µL of the Borate Buffer (pH 9.0). Mix gently.

  • Add 500 µL of the FMOC-Cl reagent (3 mg/mL).

  • Cap the vial and vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes, protected from light.

  • The sample is now derivatized and ready for HPLC analysis.

Protocol 3: HPLC Analysis of FMOC-Derivative

This protocol outlines the optimized chromatographic conditions for the separation and quantification of the derivatized analyte.

ParameterRecommended Condition
Instrument HPLC system with UV or Fluorescence Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm

Data and Results

The following table summarizes the expected performance characteristics of the developed method. These values are typical for a validated HPLC method using FMOC derivatization.

ParameterSpecification / Expected Result
Retention Time (RT) ~10-12 minutes (for the FMOC-derivative)
Linearity (r²) ≥ 0.999 over the concentration range
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2.0% for intra-day and inter-day analysis
Accuracy (% Recovery) 98.0% - 102.0%

Advanced Considerations: Chiral Separation

The structure of this compound is achiral. However, if a chiral center is present in a related analogue, enantiomeric separation would be critical. High-performance liquid chromatography equipped with chiral stationary phases (CSPs) is the standard technique for this purpose.[7]

  • Approach: Enantioselective separation can often be achieved using polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[8][9]

  • Method Development: A screening process involving different CSPs and mobile phase compositions (typically normal-phase with hexane/alcohol mixtures or reversed-phase) would be necessary to identify suitable separation conditions.[10]

Conclusion

The lack of a chromophore in this compound necessitates an indirect detection strategy for sensitive HPLC analysis. The detailed protocol for pre-column derivatization with FMOC-Cl provides a reliable, robust, and sensitive method suitable for quantitative analysis in research and quality control settings. The fluorescence detection option offers exceptionally high sensitivity for trace-level analysis. This application note serves as a complete guide for the development and implementation of this analytical method.

References

Application of Morpholine-Containing Compounds in Cancer Cell Lines: A Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2][3] In oncology research, numerous derivatives of morpholine have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines.[4][5][6] These compounds often exert their effects through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways implicated in cancer progression.[1][4][7] This document provides an overview of the application of morpholine-containing compounds in cancer cell line research, including summaries of their biological activities and detailed protocols for their evaluation. While direct studies on "(2-Morpholin-4-ylbutyl)amine" are not extensively reported in the reviewed literature, the data presented for structurally related morpholine derivatives offer valuable insights into the potential applications and mechanisms of this chemical class.

Biological Activity of Morpholine Derivatives in Cancer Cell Lines

Morpholine derivatives have been shown to be active against a wide range of human cancer cell lines. The cytotoxic and anti-proliferative activities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the biological process (e.g., cell growth). The table below summarizes the IC50 values for several morpholine derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Morpholine Derivatives in Human Cancer Cell Lines

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
Morpholine Substituted Quinazolines AK-3A549 (Lung Carcinoma)10.38 ± 0.27[4]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[4][5]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[4][5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4][5]
2-Morpholino-4-anilinoquinolines Compound 3cHepG2 (Hepatocellular Carcinoma)11.42[6][8]
Compound 3dHepG2 (Hepatocellular Carcinoma)8.50[6][8]
Compound 3eHepG2 (Hepatocellular Carcinoma)12.76[6][8]
4-Morpholine-quinazolines Compound 17fPC-3 (Prostate Cancer)Not specified, but potent[7]
DU145 (Prostate Cancer)Not specified, but potent[7]
MCF-7 (Breast Adenocarcinoma)Not specified, but potent[7]
BT474 (Breast Cancer)Not specified, but potent[7]
SK-BR-3 (Breast Cancer)Not specified, but potent[7]
U937 (Histiocytic Lymphoma)Not specified, but potent[7]
A431 (Epidermoid Carcinoma)Not specified, but potent[7]
2-Sulfanylquinazolin-4(3H)-ones Compound 5dHepG2 (Hepatocellular Carcinoma)7.10[9]
MCF-7 (Breast Adenocarcinoma)2.48[9]
MDA-MB-231 (Triple-Negative Breast Cancer)1.94[9]
HeLa (Cervical Cancer)6.38[9]

Note: The data presented are derived from different studies and experimental conditions may vary.

Mechanisms of Action

The anticancer effects of morpholine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that morpholine-containing compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, morpholine substituted quinazoline derivatives, AK-3 and AK-10, were found to arrest the cell cycle at the G0/G1 phase in SHSY-5Y neuroblastoma cells.[4] The primary mode of cell death induced by these compounds was identified as apoptosis.[4][5] Similarly, 2-morpholino-4-anilinoquinoline derivatives were shown to cause G0/G1 cell cycle arrest in HepG2 cells.[6]

Diagram 1: General Workflow for Investigating the Anticancer Effects of Morpholine Derivatives

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B Treatment with Morpholine Derivative A->B C Cytotoxicity Assay (MTT Assay) B->C D Determine IC50 Value C->D E Cell Cycle Analysis (Flow Cytometry) D->E Select potent compounds F Apoptosis Assay (Annexin V/PI Staining) D->F Select potent compounds G Signaling Pathway Analysis (Western Blot) D->G Select potent compounds

Caption: Workflow for assessing the anticancer potential of morpholine compounds.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways are critical signaling cascades that regulate cell growth, proliferation, and survival, and are often dysregulated in cancer.[1] Certain morpholine derivatives have been designed to target components of these pathways. For example, a series of 4-morpholine-quinazoline derivatives were developed as potent PI3K inhibitors, with one compound (17f) showing a PI3Kα IC50 of 4.2 nM and significant inhibition of the PI3K/Akt/mTOR pathway.[7]

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine Derivatives

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Morpholine-Quinazoline Derivative (e.g., 17f) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain morpholine derivatives.

Experimental Protocols

The following are standardized protocols for evaluating the in vitro anticancer activity of morpholine-containing compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of a morpholine derivative on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Morpholine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a morpholine derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Morpholine derivative

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the morpholine derivative at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

  • Cell Fixation: Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histograms.

Conclusion

The morpholine moiety is a valuable pharmacophore in the design of novel anticancer agents. Derivatives incorporating this ring system have demonstrated potent cytotoxic and anti-proliferative activities against a diverse range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, frequently through the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade. The protocols provided herein offer a standardized approach for the preclinical evaluation of new morpholine-containing compounds, enabling researchers to assess their therapeutic potential and elucidate their mechanisms of action. Further investigation into the structure-activity relationships of these compounds will continue to be a crucial aspect of developing more effective and selective cancer therapies.[2]

References

Application Notes and Protocols for Morpholine-Containing Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Its physicochemical properties often improve the pharmacokinetic profiles of compounds, enhancing their ability to cross the blood-brain barrier[1]. While specific research on (2-Morpholin-4-ylbutyl)amine is not extensively documented in publicly available literature, a closely related and well-studied compound, PRE-084 (2-(4-morpholinoethyl)1-phenylcyclohexanecarboxylate) , serves as an exemplary model for the application of morpholine-containing compounds in neuroscience. PRE-084 is a highly selective agonist for the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein involved in neuroprotection and cellular stress responses[2][3]. These notes will focus on PRE-084 to illustrate the utility of this chemical class in neuroscience research.

Compound Profile: PRE-084

PRE-084 is a potent tool compound used to investigate the therapeutic potential of σ1R activation in various neurological and psychiatric disorders, including neurodegenerative diseases, stroke, and amnesia[2][4]. Its mechanism of action is centered on its ability to bind to and activate the σ1R, which is primarily located at the endoplasmic reticulum-mitochondrion interface[1].

Quantitative Data: Receptor Binding and Pharmacokinetics

The following table summarizes the key pharmacological and pharmacokinetic parameters of PRE-084.

ParameterValueSpecies/SystemNotesReference
Binding Affinity
σ1R Ki2.2 nM-High affinity for the sigma-1 receptor.[3]
σ1R IC5044 nMSigma receptor assayDemonstrates potent displacement of radioligands.[2][5]
PCP Receptor IC50>100,000 nM-High selectivity over the PCP receptor.[2][5]
Other Receptors IC50>10,000 nMVarious receptor systemsMinimal cross-reactivity with a wide range of other receptors.[2][5]
Pharmacokinetics
Cmax659.0 ± 117.1 ng/mLCD1 MiceFollowing a 10 mg/kg intraperitoneal injection.[2]
Tmax5 minCD1 MiceRapid absorption and distribution.[2]
Half-life (t1/2)195.5 minCD1 Mice-[2]
Brain Concentration (at Tmax)773.6 ± 26.8 ng/gCD1 MiceDemonstrates rapid CNS penetration.[2]
Spinal Cord Conc. (at Tmax)871.5 ± 77.3 ng/gCD1 MiceHigh concentration in the spinal cord.[2]

Mechanism of Action and Signaling Pathway

The Sigma-1 Receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. In its inactive state, it is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist like PRE-084, the σ1R dissociates from BiP and translocates to other parts of the cell, where it modulates the function of various proteins, including ion channels and signaling molecules[1]. This activation triggers several neuroprotective pathways.

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_effects Cellular Effects PRE084 PRE-084 (Agonist) Sigma1R_BiP σ1R-BiP Complex (Inactive) PRE084->Sigma1R_BiP Binds Sigma1R Active σ1R Sigma1R_BiP->Sigma1R Dissociation BiP BiP Sigma1R_BiP->BiP PKC PKC Activation Sigma1R->PKC NMDAR NMDA Receptor Modulation Sigma1R->NMDAR ER_Stress ER Stress Regulation (IRE1α, ATF4) Sigma1R->ER_Stress Neuroprotection Neuroprotection & Neurite Outgrowth PKC->Neuroprotection NMDAR->Neuroprotection Neurotrophic ↑ Neurotrophic Factors (GDNF, BDNF) ER_Stress->Neurotrophic Antioxidant ↑ Antioxidant Response (NRF2 Pathway) ER_Stress->Antioxidant Neurotrophic->Neuroprotection Antioxidant->Neuroprotection

Caption: Sigma-1 Receptor signaling pathway activated by PRE-084.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Excitotoxicity

This protocol assesses the ability of PRE-084 to protect cultured neurons from glutamate-induced excitotoxicity.

protocol1_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis P1 Plate Primary Cortical Neurons on Poly-D-Lysine Coated Plates P2 Culture for 7-10 Days in Neurobasal Medium P1->P2 T1 Pre-treat with PRE-084 (e.g., 10 µM) for 1 hour P2->T1 T2 Induce Excitotoxicity (e.g., 50 µM Glutamate) for 24 hours T1->T2 A1 Assess Cell Viability (e.g., MTT or LDH Assay) T2->A1 A2 Immunostain for Neuronal Markers (e.g., MAP2) and Apoptosis (e.g., Caspase-3) T2->A2 A3 Quantify Neuronal Survival and Apoptosis via Microscopy A1->A3 A2->A3

Caption: Workflow for the in vitro neuroprotection assay.

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons isolated from embryonic rats in Neurobasal medium supplemented with B27 and L-glutamine[3].

    • Plate cells on poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.

  • Compound Treatment and Toxicity Induction:

    • Prepare a stock solution of PRE-084 in sterile water or DMSO.

    • Pre-treat the neuronal cultures with the desired concentration of PRE-084 (e.g., a dose-response from 0.1 to 10 µM) for 1 hour[6].

    • Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50 µM. Include a vehicle-only control group.

    • Incubate for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using a standard MTT or LDH cytotoxicity assay according to the manufacturer's instructions.

    • Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize, and stain for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved Caspase-3)[2][7].

    • Quantification: Acquire images using a high-content imager or fluorescence microscope and quantify the percentage of surviving (MAP2-positive) neurons relative to the control group.

Protocol 2: Neurite Outgrowth Assay

This protocol measures the effect of PRE-084 on promoting neurite elongation in a neuronal cell line or primary neurons.

protocol2_workflow cluster_prep Cell Seeding cluster_treat Treatment cluster_analysis Analysis P1 Seed iPSC-derived or Primary Neurons on Laminin-coated 384-well plates P2 Allow cells to attach for 1-2 hours P1->P2 T1 Treat with PRE-084 (Dose-response) P2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Fix and Stain Cells (e.g., β-III Tubulin for neurites, Hoechst for nuclei) T2->A1 A2 Acquire Images using High-Content Imaging System A1->A2 A3 Quantify Neurite Length and Branching per Neuron A2->A3

Caption: Workflow for the neurite outgrowth assay.

Methodology:

  • Cell Plating:

    • Use human iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)[2][8].

    • Plate neurons in 384-well imaging plates coated with laminin or another suitable extracellular matrix protein[8].

    • Allow cells to adhere for at least 1 hour before treatment[8].

  • Compound Treatment:

    • Treat the cells with a range of PRE-084 concentrations.

    • Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a negative (vehicle) control.

    • Incubate the plates for an optimal period, typically 48 to 72 hours, to allow for neurite extension[8].

  • Staining and Imaging:

    • At the end of the incubation, fix the cells with 4% paraformaldehyde.

    • Permeabilize and stain with an antibody against a neurite marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., Hoechst).

  • Data Analysis:

    • Use a high-content imaging system to automatically capture images and analyze neurite outgrowth[8].

    • Key parameters to quantify include total neurite length per neuron, number of neurites per cell, and number of branch points[8].

Protocol 3: In Vivo Neuroprotection in a Rat Model of Spinal Root Avulsion

This protocol describes an in vivo model to evaluate the neuroprotective effects of PRE-084 on motoneuron survival after nerve injury.

protocol3_workflow cluster_surgery Surgical Procedure cluster_treat Drug Administration cluster_analysis Histological Analysis S1 Anesthetize Adult Rat S2 Perform L4-L5 Spinal Root Avulsion Surgery Unilaterally S1->S2 T1 Daily Intraperitoneal (i.p.) Injections of PRE-084 (0.25 mg/kg) or Vehicle S2->T1 T2 Continue Treatment for 21 Days T1->T2 A1 Perfuse Animal and Collect Lumbar Spinal Cord T2->A1 A2 Process Tissue and Section A1->A2 A3 Perform Nissl Staining to Identify Motoneurons A2->A3 A4 Count Surviving Motoneurons in the Ventral Horn A3->A4

Caption: Workflow for the in vivo spinal root avulsion model.

Methodology:

  • Animal Model and Surgery:

    • Use adult female Sprague-Dawley rats.

    • Anesthetize the animals and perform a unilateral avulsion of the L4-L5 spinal roots[9]. This procedure leads to the progressive death of the axotomized motoneurons.

  • Drug Administration:

    • Divide animals into treatment groups: vehicle control, PRE-084, and PRE-084 + a σ1R antagonist (e.g., BD1063) to confirm specificity[9].

    • Administer PRE-084 daily via intraperitoneal (i.p.) injection at a dose of 0.25 mg/kg[9].

    • Continue the treatment for 21 days post-operation[9].

  • Tissue Processing and Analysis:

    • At 21 days, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

    • Dissect and postfix the lumbar region of the spinal cord.

    • Cryoprotect the tissue, embed, and cut serial transverse sections.

    • Stain sections with Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.

  • Quantification of Motoneuron Survival:

    • Identify and count the number of healthy motoneurons in the ventral horn of the spinal cord on both the injured and uninjured sides.

    • Calculate the percentage of surviving motoneurons in the treated groups compared to the vehicle control group. A significant increase in motoneuron count indicates a neuroprotective effect[9].

Protocol 4: Western Blot Analysis of GDNF and BiP Expression

This protocol is used to quantify changes in the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and the ER chaperone BiP in spinal cord tissue following PRE-084 treatment.

protocol4_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis P1 Dissect Ventral Spinal Cord from Treated and Control Animals P2 Homogenize Tissue in Lysis Buffer P1->P2 P3 Determine Protein Concentration (e.g., BCA Assay) P2->P3 W1 Separate Proteins by SDS-PAGE P3->W1 W2 Transfer Proteins to a PVDF Membrane W1->W2 W3 Block Membrane and Incubate with Primary Antibodies (anti-GDNF, anti-BiP, anti-Actin) W2->W3 W4 Incubate with HRP-conjugated Secondary Antibody W3->W4 W5 Detect Signal using ECL Substrate W4->W5 A1 Capture Chemiluminescent Signal W5->A1 A2 Perform Densitometry Analysis on Protein Bands A1->A2 A3 Normalize to Loading Control (Actin) and Quantify Relative Expression A2->A3

Caption: Workflow for Western blot analysis.

Methodology:

  • Protein Extraction:

    • Following an in vivo experiment (such as Protocol 3), dissect the ventral horn of the lumbar spinal cord at an early time point (e.g., 3-7 days post-operation)[9].

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for GDNF, BiP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Perform densitometric analysis of the bands using imaging software. Normalize the band intensity of the target proteins (GDNF, BiP) to the loading control to determine the relative changes in protein expression between treatment groups. An increase in GDNF and BiP expression is consistent with the neuroprotective mechanism of PRE-084[9].

References

Application Notes and Protocols for the Derivatization of (2-Morpholin-4-ylbutyl)amine for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Morpholin-4-ylbutyl)amine is a primary amine that, like many small aliphatic amines, presents analytical challenges due to its high polarity and lack of a strong chromophore or fluorophore.[1] These characteristics can lead to poor retention in reversed-phase liquid chromatography and low sensitivity in UV-Vis or fluorescence detection.[1] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional group that enhances the analyte's detectability and improves its chromatographic behavior.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by HPLC-UV, HPLC-Fluorescence, and LC-MS.

Derivatization Strategies for this compound

The primary amine group of this compound is the target for derivatization. Several reagents are available that react with primary amines to form stable, highly detectable derivatives.[1][3] The choice of derivatizing agent depends on the analytical instrumentation available and the desired sensitivity.

Commonly Used Derivatizing Agents:

  • For UV-Vis Detection:

    • Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea derivatives with strong UV absorbance.[1]

    • Benzoyl Chloride: A simple and rapid derivatization agent for primary and secondary amines, improving UV detection and chromatographic retention.[4]

  • For Fluorescence Detection:

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives.[5][6][7] The derivatives are stable, providing good reproducibility.[6]

    • o-Phthalaldehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[6][7] The reaction is fast and occurs at room temperature.[7]

    • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[1][6]

  • For Mass Spectrometry (MS) Detection:

    • Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention.[2][4] Many of the reagents used for UV or fluorescence detection also enhance MS detection.[2]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that improves both fluorescence and ionization efficiency for LC-MS analysis.[2]

Data Presentation: Comparison of Derivatization Agents

The following table summarizes the typical performance characteristics of various derivatization agents applicable to primary amines like this compound. The data presented is based on literature values for similar analytes and should be used as a guideline for method development.

Derivatizing AgentDetection MethodTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Phenyl isothiocyanate (PITC) HPLC-UV1-10 pmolGood for primary and secondary amines.Relatively long reaction time.
Benzoyl Chloride HPLC-UV, LC-MS10-100 pmolSimple, rapid reaction.[4]Lower sensitivity compared to fluorescent tags.
Dansyl Chloride (DNS-Cl) HPLC-FL, LC-MS10-50 fmolHigh sensitivity, stable derivatives.[6]Long reaction time, reagent can interfere.[7]
o-Phthalaldehyde (OPA) HPLC-FL50-100 fmolVery fast reaction, automated pre-column derivatization is possible.[7]Derivatives can be unstable, does not react with secondary amines.[4]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) HPLC-FL, LC-MS1-10 fmolHigh sensitivity, stable derivatives.[1]Reagent can be hydrolysed.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) HPLC-FL, LC-MS10-50 fmolExcellent for amino acid analysis, good stability.[2]Reagent can be expensive.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound with selected reagents. Note: These protocols are general guidelines and may require optimization for specific sample matrices and analytical systems.

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl) for Fluorescence or LC-MS Detection

Materials:

  • This compound standard or sample solution

  • Dansyl Chloride solution (1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Methanol

  • Toluene

  • Glacial acetic acid

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard or sample solution of this compound in 0.1 M HCl or a suitable solvent.

  • Reaction Mixture: In a microcentrifuge tube, add:

    • 100 µL of the sample/standard solution

    • 100 µL of sodium bicarbonate buffer

    • 200 µL of Dansyl Chloride solution

  • Reaction: Vortex the mixture thoroughly and incubate at 60°C for 45 minutes in the dark.

  • Quenching: After incubation, add 100 µL of 1% (v/v) glacial acetic acid in methanol to quench the reaction by reacting with excess Dansyl Chloride.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC-FL or LC-MS system.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

Materials:

  • This compound standard or sample solution

  • OPA Reagent:

    • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and stored in a dark bottle.

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a standard or sample solution of this compound in a suitable buffer or solvent.

  • Reaction Mixture: In a vial suitable for an autosampler or manual injection, mix:

    • 100 µL of the sample/standard solution

    • 400 µL of the OPA reagent

  • Reaction: Vortex the mixture for 30 seconds. The reaction is complete within 1-2 minutes at room temperature.[7]

  • Analysis: Inject the sample immediately into the HPLC-FL system. The derivatives are known to be unstable, so consistent timing between derivatization and injection is crucial for reproducibility.

Protocol 3: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for Fluorescence or LC-MS Detection

Materials:

  • This compound standard or sample solution

  • FMOC-Cl solution (3 mg/mL in acetone)

  • Borate buffer (0.1 M, pH 8.0)

  • Pentane or hexane

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a standard or sample solution of this compound in a suitable solvent.

  • Reaction Mixture: In a glass tube, combine:

    • 500 µL of the sample/standard solution

    • 500 µL of borate buffer

    • 1 mL of FMOC-Cl solution

  • Reaction: Vortex the mixture vigorously for 1 minute and let it stand at room temperature for 5 minutes.

  • Extraction of Excess Reagent: Add 2 mL of pentane or hexane to the mixture and vortex for 30 seconds. Allow the layers to separate. The upper organic layer contains the excess FMOC-Cl and its hydrolysis products.

  • Sample Collection: Carefully remove and discard the upper organic layer. The lower aqueous layer contains the derivatized analyte.

  • Analysis: Inject an aliquot of the lower aqueous layer into the HPLC-FL or LC-MS system.

Visualizations

Derivatization Workflow

The following diagram illustrates a general workflow for the derivatization and analysis of this compound.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Mix Mix with Derivatizing Reagent and Buffer Sample->Mix Standard Standard Solution Standard->Mix React Incubate (Time and Temperature) Mix->React Quench Quench Reaction (if necessary) React->Quench Cleanup Sample Cleanup (e.g., SPE, LLE) Quench->Cleanup Inject Inject into HPLC or LC-MS Cleanup->Inject Detect Detection (UV, FL, or MS) Inject->Detect Data Data Analysis Detect->Data

Caption: General workflow for derivatization and analysis.

Chemical Reaction of Derivatization (Example with Dansyl Chloride)

This diagram shows the chemical reaction between this compound and Dansyl Chloride.

cluster_reactants Reactants cluster_product Product Amine This compound (Primary Amine) Product Fluorescent Dansyl Derivative Amine->Product + DNSCl Dansyl Chloride DNSCl->Product pH 9.5, 60°C Start Start: Need to derivatize This compound Detector Available Detector? Start->Detector UV UV-Vis Detector->UV UV-Vis FL Fluorescence Detector->FL Fluorescence MS Mass Spectrometry Detector->MS LC-MS UV_Reagent Use PITC or Benzoyl Chloride UV->UV_Reagent FL_Sensitivity High Sensitivity Required? FL->FL_Sensitivity MS_Ionization Improve Ionization? MS->MS_Ionization FL_High Use DNS-Cl or FMOC-Cl FL_Sensitivity->FL_High Yes FL_Fast Use OPA (for automation) FL_Sensitivity->FL_Fast No (Speed is priority) MS_Yes Use AQC, DNS-Cl, or FMOC-Cl MS_Ionization->MS_Yes Yes MS_No Consider other agents or no derivatization if sensitivity is sufficient MS_Ionization->MS_No No

References

Application Notes and Protocols for the Synthesis of (2-Morpholin-4-ylbutyl)amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Morpholin-4-ylbutyl)amine and its analogs represent a class of compounds with significant potential in medicinal chemistry. The morpholine moiety is a privileged scaffold known to enhance the pharmacokinetic properties of drug candidates, while the flexible butylamine chain allows for diverse substitutions to modulate biological activity. These compounds have garnered interest as potential modulators of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its analogs, methods for their characterization, and an overview of their potential applications in drug discovery.

Synthetic Strategy

The synthesis of this compound analogs can be efficiently achieved through a two-step synthetic sequence. The general strategy involves the initial alkylation of morpholine with a suitable electrophile to introduce the core scaffold, followed by a reductive amination to install the desired amine functionality. This approach allows for the late-stage diversification of the amine group, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

A plausible and versatile route to the parent compound, this compound, involves the N-alkylation of morpholine with 1-chlorobutan-2-one to yield the key intermediate, 1-(morpholin-4-yl)butan-2-one. Subsequent reductive amination of this ketone with ammonia furnishes the desired primary amine.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1-(Morpholin-4-yl)butan-2-one (Intermediate)

This protocol details the synthesis of the key ketone intermediate via N-alkylation of morpholine.

Materials:

  • Morpholine

  • 1-Chlorobutan-2-one

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of morpholine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add a solution of 1-chlorobutan-2-one (1.1 eq) in acetone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(morpholin-4-yl)butan-2-one.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ketone intermediate.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol describes the one-pot reductive amination of the ketone intermediate to the final primary amine.[5][6]

Materials:

  • 1-(Morpholin-4-yl)butan-2-one

  • Ammonia (aqueous solution, e.g., 28%) or ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[7]

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or meter

Procedure:

  • Dissolve 1-(morpholin-4-yl)butan-2-one (1.0 eq) in methanol in a round-bottom flask.

  • Add an excess of aqueous ammonia (e.g., 10-20 eq) or ammonium acetate (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 1M) until the pH is acidic (pH ~2) to decompose the excess reducing agent (Caution: HCN gas may be evolved if using NaBH₃CN, perform in a well-ventilated fume hood).

  • Basify the reaction mixture with aqueous NaOH (e.g., 2M) to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for this compound and its potential analogs. The data provided are based on typical results for similar compounds and should be confirmed by experimental analysis.[8][9][10][11]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C) / Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Structure of this compoundC₈H₁₈N₂O158.2460-75bp: 90-95 °C (1 mmHg)~3.7 (t, 4H, O(CH₂)₂), ~2.8 (m, 1H), ~2.5 (t, 4H, N(CH₂)₂), ~2.4 (m, 2H), ~1.5 (m, 2H), ~1.2 (br s, 2H, NH₂), ~0.9 (t, 3H)~67.0 (O(CH₂)₂), ~60.0, ~54.0 (N(CH₂)₂), ~48.0, ~25.0, ~10.0
N-Methyl-(2-morpholin-4-ylbutyl)amine Structure of N-Methyl-(2-morpholin-4-ylbutyl)amineC₉H₂₀N₂O172.2755-70bp: 100-105 °C (1 mmHg)~3.7 (t, 4H), ~2.7 (m, 1H), ~2.5 (t, 4H), ~2.4 (s, 3H, NCH₃), ~2.3 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)~67.0, ~60.0, ~54.0, ~48.0, ~36.0, ~25.0, ~10.0
N-Benzyl-(2-morpholin-4-ylbutyl)amine Structure of N-Benzyl-(2-morpholin-4-ylbutyl)amineC₁₅H₂₄N₂O248.3650-65Oil~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂), ~3.7 (t, 4H), ~2.8 (m, 1H), ~2.5 (t, 4H), ~2.4 (m, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)~140.0, ~128.5 (2C), ~128.2 (2C), ~127.0, ~67.0, ~60.0, ~54.0, ~53.0, ~48.0, ~25.0, ~10.0

Visualizations

Synthetic Workflow

The overall synthetic and evaluation workflow for this compound analogs is depicted below. This workflow outlines the key stages from initial synthesis to biological testing.[1][12][13]

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Alkylation of Morpholine with 1-Chlorobutan-2-one B Purification of 1-Morpholinobutan-2-one A->B C Reductive Amination with Ammonia/Amines B->C D Purification of This compound Analog C->D E NMR (1H, 13C) D->E F Mass Spectrometry (MS) D->F G Purity Analysis (e.g., HPLC) D->G H In vitro Kinase Assays (e.g., PI3K isoforms) G->H I Cell-based Assays (Proliferation, Apoptosis) H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Proposed Reductive Amination Mechanism

The reductive amination of 1-(morpholin-4-yl)butan-2-one proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.

G ketone 1-(Morpholin-4-yl)butan-2-one iminium Iminium Ion Intermediate ketone->iminium + NH₃, - H₂O ammonia NH₃ amine This compound iminium->amine + [H⁻] hydride [H⁻] (e.g., from NaBH₃CN)

Caption: Reductive amination of the ketone intermediate to the primary amine.

PI3K/Akt/mTOR Signaling Pathway

This compound analogs are potential inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine moiety can form crucial hydrogen bonds in the ATP-binding pocket of these kinases.[1][2][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for morpholine-containing analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of (2-Morpholin-4-ylbutyl)amine. The following information is based on a common synthetic approach: the reductive amination of a ketone precursor.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-morpholinobutan-2-one with a suitable amine source, such as ammonia, in the presence of a reducing agent. This one-pot reaction simplifies the synthetic pathway and can lead to good yields with proper optimization.

Q2: What are the critical parameters to control for maximizing the yield in this reductive amination?

A2: To achieve a high yield of this compound, it is crucial to control the following parameters:

  • Reactant Stoichiometry: The molar ratio of the ketone, amine source, and reducing agent.

  • Reaction Temperature: Temperature affects the rate of both imine formation and reduction, as well as the stability of the reactants and products.

  • pH of the Reaction Medium: The pH is critical for efficient imine formation.

  • Choice of Reducing Agent: Different reducing agents have varying reactivities and selectivities.[1]

  • Solvent: The solvent can influence the solubility of reactants and the reaction rate.

Q3: What are some common side products that can form during the synthesis of this compound via reductive amination?

A3: Potential side products include:

  • Hydroxy-amine: Formed by the reduction of the starting ketone.

  • Over-alkylation products: The product amine can react with the starting ketone to form secondary amines.

  • Unreacted starting materials: Incomplete reaction can leave residual ketone or imine intermediate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete imine formation.- Adjust the pH of the reaction mixture to the optimal range for imine formation (typically slightly acidic).- Increase the concentration of the amine source.
Inefficient reduction of the imine.- Choose a more suitable reducing agent (e.g., sodium triacetoxyborohydride is often effective and selective).[1]- Ensure the reducing agent is fresh and active.
Side reactions are consuming starting materials.- Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions.- Control the stoichiometry of the reactants carefully.
Presence of Significant Impurities Unreacted starting ketone.- Increase the reaction time or temperature.- Add a slight excess of the amine source and reducing agent.
Formation of the corresponding alcohol.- Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[1]
Over-alkylation leading to secondary amine byproducts.- Use a larger excess of the primary amine source (ammonia) to outcompete the product amine in reacting with the imine intermediate.
Difficulty in Product Purification Product is an oil and does not crystallize.- Attempt purification by column chromatography on silica gel.- Consider converting the amine product to a salt (e.g., hydrochloride) which may be crystalline and easier to handle.
Co-elution of impurities during chromatography.- Screen different solvent systems for column chromatography to improve separation.- Consider a pre-purification step such as an acid-base extraction to remove neutral impurities.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the reductive amination of 4-morpholinobutan-2-one with ammonia to yield this compound. This data is for illustrative purposes to guide experimental design.

Entry Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Sodium BorohydrideMethanol251245
2Sodium CyanoborohydrideMethanol251265
3Sodium TriacetoxyborohydrideDichloromethane251285
4Hydrogen/Palladium on CarbonEthanol252470
5Sodium TriacetoxyborohydrideDichloromethane01275
6Sodium TriacetoxyborohydrideDichloromethane40680

Detailed Experimental Protocol

Synthesis of this compound via Reductive Amination

Materials:

  • 4-morpholinobutan-2-one

  • Ammonia solution (e.g., 7 N in methanol)

  • Sodium triacetoxyborohydride

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Triethylamine

Procedure:

  • To a solution of 4-morpholinobutan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure this compound.

Visualizations

Reaction_Pathway 4-morpholinobutan-2-one 4-morpholinobutan-2-one Imine_Intermediate Imine_Intermediate 4-morpholinobutan-2-one->Imine_Intermediate + Ammonia - H2O Ammonia Ammonia Ammonia->Imine_Intermediate Product This compound Imine_Intermediate->Product + Reducing Agent Reducing_Agent Reducing_Agent Reducing_Agent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Reagents Are reagents fresh and stoichiometry correct? Check_Completion->Check_Reagents Yes Increase_Time_Temp->Check_Completion Replace_Reagents Use fresh reagents and verify stoichiometry Check_Reagents->Replace_Reagents No Analyze_Byproducts Analyze byproducts (TLC, LC-MS, NMR) Check_Reagents->Analyze_Byproducts Yes Replace_Reagents->Start Optimize_Conditions Optimize reaction conditions (pH, solvent, temp.) Analyze_Byproducts->Optimize_Conditions Purification_Issues Purification difficult? Analyze_Byproducts->Purification_Issues Optimize_Conditions->Start Alternative_Purification Try alternative purification (e.g., salt formation, different chromatography) Purification_Issues->Alternative_Purification Yes End Optimized Process Purification_Issues->End No Alternative_Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters Yield Reaction Yield Parameters Reaction Parameters Stoichiometry Stoichiometry Stoichiometry->Yield Over_alkylation Over-alkylation Stoichiometry->Over_alkylation Temperature Temperature Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Reducing_Agent Reducing Agent Reducing_Agent->Yield Ketone_Reduction Ketone Reduction Reducing_Agent->Ketone_Reduction Solvent Solvent Solvent->Yield Side_Reactions->Yield decreases Over_alkylation->Yield decreases Ketone_Reduction->Yield decreases

Caption: Key parameters influencing reaction yield.

References

overcoming solubility issues with (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2-Morpholin-4-ylbutyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: Based on its chemical structure, which includes a morpholine ring and a primary amine, this compound is expected to be a basic compound. The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding, suggesting good solubility in polar protic solvents.[1][2][3][4][5] Like morpholine, it is anticipated to be miscible with water and soluble in alcohols such as ethanol and methanol.[1][2][4][5] Its solubility in non-polar organic solvents may be more limited.

Q2: How does pH affect the solubility of this compound?

A2: As a basic compound, the solubility of this compound is highly dependent on pH.[2][3] In acidic solutions, the amine groups will be protonated, forming a salt which is generally much more soluble in water than the free base.[2][6] Therefore, lowering the pH of an aqueous suspension of this compound should significantly increase its solubility.

Q3: In which common laboratory solvents should I expect this compound to be soluble?

A3: You can expect good solubility in:

  • Water (especially at acidic pH)[1][2]

  • Methanol[2][4][5]

  • Ethanol[2][4][5]

  • Dimethyl sulfoxide (DMSO)[7]

  • Dimethylformamide (DMF)

Solubility is expected to be lower in non-polar solvents such as:

  • Toluene

  • Hexanes

  • Diethyl ether

Troubleshooting Guide

Issue 1: My this compound is not dissolving in water.

  • Question: Why is my compound not dissolving in neutral water? Answer: The free base form of this compound may have limited solubility in neutral water. As a basic compound, its solubility is significantly enhanced in acidic conditions.

  • Troubleshooting Steps:

    • Adjust the pH: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring. The compound should dissolve as the pH decreases and the amine becomes protonated. Aim for a pH where the compound is fully dissolved.

    • Gentle Heating: After pH adjustment, gentle heating (e.g., to 30-40 °C) can also help to increase the rate of dissolution.

    • Sonication: If clumps are present, sonicating the suspension can help to break them up and increase the surface area available for dissolution.

Issue 2: My compound precipitates out of solution after initial dissolution.

  • Question: I dissolved my compound in an acidic buffer, but it crashed out. What happened? Answer: This can happen for a few reasons:

    • Change in pH: The pH of your solution may have shifted towards neutral or basic, causing the compound to convert back to its less soluble free base form. This can be due to the addition of other reagents or absorption of atmospheric CO2.

    • Temperature Change: If you used heat to dissolve the compound, it might precipitate upon cooling if the concentration is above its solubility at room temperature.

    • Common Ion Effect: The addition of a salt containing an ion already in your buffer could potentially decrease the solubility of your compound.

  • Troubleshooting Steps:

    • Verify and Re-adjust pH: Check the pH of your solution. If it has increased, carefully re-adjust it to the acidic range where your compound is soluble.

    • Maintain Temperature: If you suspect temperature is the issue, try to work at a constant temperature or prepare a more dilute solution.

    • Consider a Co-solvent: If pH adjustment alone is not sufficient, adding a water-miscible organic solvent (a co-solvent) can help to keep the compound in solution.

Experimental Protocols

Protocol 1: Aqueous Stock Solution Preparation using pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a portion of the final desired volume of purified water (e.g., 80% of the total volume).

  • While stirring, slowly add 0.1 M HCl dropwise until the compound is fully dissolved.

  • Check the pH of the solution to ensure it is in the desired range for your experiment.

  • Add the remaining volume of purified water to reach the final desired concentration.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of a Solution using a Co-solvent

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a small amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Once fully dissolved, slowly add the aqueous buffer or media to the organic solution while vortexing or stirring vigorously. Do not add the aqueous phase too quickly, as this can cause the compound to precipitate.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).

Data Presentation

Table 1: Solubility of this compound in Common Solvents (This is a template table for researchers to populate with their experimental data.)

SolventTemperature (°C)pH (for aqueous)Maximum Solubility (mg/mL)Observations
Purified Water257.0
0.1 M HCl25~1.0
PBS257.4
Ethanol25N/A
Methanol25N/A
DMSO25N/A

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Compound does not dissolve check_solvent Is the solvent aqueous? start->check_solvent adjust_ph Adjust pH to acidic range (e.g., pH 4-6) check_solvent->adjust_ph Yes non_aqueous Use alternative organic solvent check_solvent->non_aqueous No check_dissolution1 Does it dissolve? adjust_ph->check_dissolution1 use_cosolvent Consider a co-solvent (e.g., DMSO, Ethanol) check_dissolution1->use_cosolvent No success Success: Compound dissolved check_dissolution1->success Yes check_dissolution2 Does it dissolve? use_cosolvent->check_dissolution2 check_dissolution2->success Yes fail Consult further (e.g., consider different solvent) check_dissolution2->fail No non_aqueous->check_dissolution2

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Experimental Workflow: Solubility Determination start Start: Weigh compound add_solvent Add small aliquots of solvent start->add_solvent vortex Vortex/Stir for a set time add_solvent->vortex observe Observe for dissolution vortex->observe observe->add_solvent No record Record concentration (Solubility) observe->record Yes not_dissolved Not fully dissolved dissolved Fully dissolved end End record->end

Caption: Experimental workflow for determining the solubility of a compound.

References

Technical Support Center: Purification of Crude (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2-Morpholin-4-ylbutyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying crude this compound?

A1: The primary challenges in purifying this compound stem from its chemical nature. As a molecule containing both a primary amine and a tertiary amine (within the morpholine ring), it exhibits strong basicity. This can lead to difficulties in chromatographic separations on standard silica gel, potential for salt formation, and challenges in achieving high purity due to the presence of structurally similar impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route employed. However, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A table of potential impurities is provided below for reference.

Q3: Is distillation a suitable method for purifying this compound?

A3: Vacuum distillation can be an effective purification method for this compound, provided the compound is thermally stable at the required temperatures. It is crucial to determine the boiling point of the compound under reduced pressure to avoid decomposition. Co-distillation with impurities having similar boiling points can be a limitation.

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel is acidic and can strongly interact with the basic nitrogen atoms of this compound, leading to peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[1] It is generally recommended to use a modified approach, such as adding a basic modifier to the eluent or using an amine-functionalized silica gel.[1]

Q5: How can I improve the separation during silica gel chromatography?

A5: To improve chromatographic separation, consider adding a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase.[1] This will help to saturate the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound and leading to better peak shapes and recovery.

Q6: Is crystallization a viable purification strategy?

A6: Crystallization of an appropriate salt of this compound can be a highly effective purification method. The choice of the counter-ion (e.g., hydrochloride, sulfate) is critical and will influence the solubility and crystalline nature of the salt.[2] However, challenges such as "oiling out," where the compound separates as a liquid instead of a solid, can occur.[2]

Troubleshooting Guides

Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Possible Cause Troubleshooting Steps
Strong interaction with acidic silica gel 1. Add a basic modifier: Incorporate 0.1-2% triethylamine or a solution of ammonia in methanol into your eluent system to neutralize the acidic sites on the silica.[1] 2. Use amine-functionalized silica: This stationary phase is specifically designed to minimize interactions with basic compounds, leading to improved peak shape and separation.[1] 3. Consider reversed-phase chromatography: For polar amines, C18 reversed-phase chromatography can be a suitable alternative.[3]
Inappropriate solvent system 1. Optimize the eluent: Systematically vary the polarity of your mobile phase. A gradient elution might be necessary to separate impurities with different polarities. 2. Perform TLC analysis: Use thin-layer chromatography with various solvent systems (including basic modifiers) to identify the optimal conditions before scaling up to a column.
Problem 2: "Oiling Out" During Crystallization
Possible Cause Troubleshooting Steps
Supersaturation is too high 1. Use a more dilute solution: Start with a less concentrated solution to slow down the rate of precipitation. 2. Slow cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.[2]
Inappropriate solvent system 1. Change the solvent or solvent mixture: Experiment with different solvents or solvent combinations to find a system where the compound has moderate solubility at room temperature and is sparingly soluble when cold.[2] 2. Use an anti-solvent: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise to the solution of your compound until turbidity is observed, then allow it to stand.
Presence of impurities 1. Pre-purify the crude material: Use another technique like an acid-base extraction or a quick filtration through a plug of silica to remove some impurities before attempting crystallization.
Metastable state 1. Induce crystallization: Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. 2. Seed the solution: Add a few crystals of the pure compound to the solution to initiate crystal growth.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compoundC₈H₁₈N₂O158.24Not readily available, estimated to be >200 °C at atmospheric pressure. Vacuum distillation is recommended.Boiling point is an estimation based on similar structures.
MorpholineC₄H₉NO87.12128-129A potential starting material or impurity.[4][5]
ButylamineC₄H₁₁N73.1477-78A potential starting material or impurity.

Table 2: Potential Impurities in Crude this compound

Impurity Name Potential Source Notes on Removal
MorpholineUnreacted starting materialCan be removed by distillation due to its lower boiling point.
4-chlorobutyronitrileUnreacted starting material (if applicable to the synthetic route)Can be separated by chromatography or extraction.
N,N-bisthis compoundOver-alkylation byproductMay have a similar polarity to the desired product, requiring careful chromatographic separation.
(2-Morpholin-4-yl)butanolByproduct from reduction of a corresponding ester or acidCan likely be separated by chromatography due to the difference in polarity (presence of a hydroxyl group).
Residual SolventsFrom the reaction or workupCan be removed by evaporation under reduced pressure or during distillation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Eluent Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., ethyl acetate/hexane) and adding 0.5% (v/v) of triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the prepared mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization as a Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until the solution is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt of this compound.

Visualizations

Purification_Workflow start Crude this compound distillation Vacuum Distillation start->distillation Thermally Stable? chromatography Column Chromatography start->chromatography Thermally Labile or Impurities with Similar Boiling Points distillation->chromatography Co-distillation of Impurities pure_product Pure Product distillation->pure_product Successful Separation crystallization Salt Formation & Crystallization chromatography->crystallization Further Purification Needed chromatography->pure_product Successful Separation crystallization->pure_product High Purity Crystals analysis Purity Analysis (NMR, GC-MS, HPLC) pure_product->analysis Chromatography_Troubleshooting start Poor Separation / Peak Tailing on Silica Gel check_modifier Is a basic modifier (e.g., Triethylamine) being used? start->check_modifier add_modifier Add 0.1-2% Triethylamine to the eluent check_modifier->add_modifier No optimize_solvent Optimize Solvent System (TLC analysis) check_modifier->optimize_solvent Yes success Improved Separation add_modifier->success use_amine_silica Consider using Amine-Functionalized Silica use_amine_silica->success optimize_solvent->use_amine_silica Still Poor Separation optimize_solvent->success Improved

References

improving the stability of (2-Morpholin-4-ylbutyl)amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (2-Morpholin-4-ylbutyl)amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Both the primary amine on the butyl chain and the tertiary amine within the morpholine ring can be susceptible to degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the most probable degradation pathways are oxidation and hydrolysis. Oxidation can occur at the nitrogen atoms, potentially leading to N-oxide formation or ring opening.[3][4] Hydrolysis, particularly under acidic or basic conditions, may lead to cleavage of the morpholine ring C-N bond.[5][6]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: For maximum stability, it is recommended to prepare stock solutions in a suitable anhydrous organic solvent, such as DMSO or ethanol, and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials. To minimize exposure to light, use amber vials or wrap containers in aluminum foil. For aqueous solutions, it is advisable to use buffers within a neutral pH range and to prepare them fresh whenever possible.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a highly effective technique for monitoring the stability of this compound.[7][8] These methods can separate the parent compound from its degradation products and allow for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially with a derivatization step to improve volatility and sensitivity.[7][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its usable lifetime under your storage conditions. Ensure proper storage at low temperatures and protection from light.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways. This will help in developing a stability-indicating analytical method.
Solution changes color (e.g., turns yellow/brown). Oxidation of the compound.Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of antioxidants, but verify their compatibility with your experimental system first.
Precipitation observed in the solution. Poor solubility or pH-dependent solubility changes.Ensure the solvent system is appropriate for the concentration used. Check the pH of the solution, as the protonation state of the amines will affect solubility. Adjust pH if necessary and compatible with the experiment.

Stability Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound to demonstrate how stability data might be presented.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.

pHIncubation Time (hours)% Degradation
2.0 (0.01 N HCl)2415.2
7.0 (Phosphate Buffer)241.5
10.0 (0.001 N NaOH)248.9

Table 2: Effect of Temperature and Oxidative Stress on Stability.

ConditionIncubation Time (hours)% Degradation
40°C483.1
60°C489.8
3% H₂O₂ at 25°C2425.4
Photostability (UV/Vis light)484.5

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL. Store at room temperature for 24 hours.[11]

  • Thermal Degradation: Place a solution of the compound in a sealed vial and expose it to 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[10]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, by a validated HPLC-UV or LC-MS method to identify and quantify any degradation products.

Visualizations

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution stability_issue Potential Stability Issue check_solution->stability_issue No analytical_check Analyze solution by HPLC/LC-MS check_solution->analytical_check Yes prepare_fresh Action: Prepare fresh solution for each experiment. stability_issue->prepare_fresh storage_conditions Review storage conditions: - Temperature (-20°C or lower) - Light protection (amber vial) - Airtight container stability_issue->storage_conditions degradation_peaks New peaks observed? analytical_check->degradation_peaks yes_degradation Yes degradation_peaks->yes_degradation Yes no_degradation No degradation_peaks->no_degradation No forced_degradation Action: Perform forced degradation study to identify degradants. yes_degradation->forced_degradation other_issue Issue may not be compound stability. Investigate other experimental parameters. no_degradation->other_issue

Caption: Troubleshooting decision tree for stability issues.

Stability_Study_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Points (e.g., 0, 6, 12, 24h) acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation (H₂O₂) oxidation->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress analysis Analyze by HPLC/LC-MS sampling->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify report Generate Stability Report quantify->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Morphic-4B ((2-Morpholin-4-ylbutyl)amine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morphic-4B, a novel small molecule modulator of intracellular signaling pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and evaluating the biological activity of Morphic-4B in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for Morphic-4B?

A1: Morphic-4B is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It is designed to competitively bind to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt and mTOR. The morpholine moiety is integral to its pharmacophore, enhancing both potency and metabolic stability.[1][2]

Q2: How can I enhance the solubility of Morphic-4B for in vitro assays?

A2: Morphic-4B is supplied as a hydrochloride salt, which is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

Q3: My cell-based assay results with Morphic-4B are inconsistent. What are the common causes?

A3: Inconsistent results in cell-based assays can arise from several factors.[4][5][6] Key areas to check include:

  • Cell Health and Passage Number: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.

  • Compound Stability: Prepare fresh dilutions of Morphic-4B from your DMSO stock for each experiment, as the compound may degrade in aqueous media over time.

  • Assay Conditions: Maintain consistency in cell seeding density, treatment duration, and reagent concentrations across all experiments.

  • Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.[4]

Q4: Morphic-4B shows high potency in biochemical assays but is less effective in my cell-based experiments. What could be the reason?

A4: A discrepancy between biochemical and cell-based assay potency is a common challenge in drug discovery.[4] Potential reasons include:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: Morphic-4B could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inaccurate pipetting of the compound.1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and mix well upon dilution.
No significant inhibition of Akt phosphorylation observed in Western blot. 1. Insufficient concentration or incubation time.2. Poor antibody quality.3. Rapid pathway reactivation.1. Perform a dose-response and time-course experiment to determine optimal conditions.[4]2. Validate your primary antibody with a positive control.3. Harvest cell lysates at earlier time points (e.g., 1, 2, 6 hours).
Unexpected changes in cell morphology or cell death at low concentrations. 1. Off-target effects.2. Cytotoxicity unrelated to the PI3K pathway.1. Test a structurally unrelated PI3K inhibitor to see if it phenocopies the effect.[4]2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish from cytostatic effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of Morphic-4B against various cancer cell lines and its selectivity for the PI3Kα isoform.

Table 1: IC50 Values of Morphic-4B in Cancer Cell Lines (72h incubation)

Cell LineCancer TypePIK3CA StatusIC50 (nM)
MCF-7Breast CancerE545K Mutant50
PC-3Prostate CancerWild Type450
A549Lung CancerWild Type600
HCT116Colorectal CancerH1047R Mutant75

Table 2: In Vitro Kinase Inhibition Profile

Kinase IsoformIC50 (nM)
PI3Kα15
PI3Kβ250
PI3Kδ300
PI3Kγ400
mTOR>10,000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Morphic-4B in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot for Akt Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Morphic-4B for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Morphic4B Morphic-4B Morphic4B->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Hypothesized signaling pathway of Morphic-4B's inhibitory action on PI3K.

Workflow start Start: Hypothesis Morphic-4B inhibits PI3K biochem Biochemical Assay (In vitro Kinase Assay) start->biochem cell_viability Cell-Based Assay (MTT/CellTiter-Glo) biochem->cell_viability Confirm cellular potency western Target Validation (Western Blot for p-Akt) cell_viability->western Validate on-target effect data_analysis Data Analysis (IC50 Determination) western->data_analysis conclusion Conclusion: Biological Activity Confirmed data_analysis->conclusion

Caption: Experimental workflow for characterizing the biological activity of Morphic-4B.

References

Technical Support Center: Optimization of HPLC-MS for (2-Morpholin-4-ylbutyl)amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-MS analysis of (2-Morpholin-4-ylbutyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC-MS analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.- Use a mobile phase with a lower pH to suppress silanol ionization. - Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites. - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Column overload.- Reduce the sample concentration or injection volume.
Extra-column dead volume.- Use shorter tubing with a smaller internal diameter between the column and the detector.
Poor Retention Analyte is too polar for the reversed-phase column.- Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) column.[1] - Consider using a mixed-mode column with both reversed-phase and ion-exchange characteristics.[2][3] - Adjust the mobile phase pH to ensure the analyte is in its neutral form for better retention on reversed-phase columns.[4]
High aqueous content in the initial mobile phase.- For HILIC, ensure the initial mobile phase has a high organic content (e.g., >80% acetonitrile).
Inconsistent Retention Times Inadequate column equilibration.- Increase the equilibration time between injections, especially when using gradient elution.
Mobile phase composition variability.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use an online degasser to prevent bubble formation.[5]
Temperature fluctuations.- Use a column oven to maintain a stable temperature.[5]
Low MS Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.- Optimize sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction).[6] - Adjust chromatographic conditions to separate the analyte from interfering compounds.
Inefficient ionization.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with ESI; volatile buffers like ammonium formate or acetate are preferred.
High Backpressure Column frit or tubing blockage.- Filter samples and mobile phases before use. - Backflush the column or replace the inlet frit.
Buffer precipitation.- Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: Due to its polar nature, this compound is often challenging to retain on traditional reversed-phase (e.g., C18) columns. The following column types are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating very polar compounds. They utilize a high organic mobile phase, which can also enhance MS sensitivity.[7][8]

  • Aqueous Normal Phase (ANP): ANP is a variation of HILIC and offers similar advantages for polar analytes.

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for polar and ionizable compounds.[2][3][9]

  • Polar-Embedded/End-capped Reversed-Phase: These columns are modified to reduce secondary interactions with polar analytes and can offer better peak shape than traditional C18 columns.

Q2: How can I improve the retention of this compound on a reversed-phase column?

A2: While challenging, you can try the following to improve retention on a reversed-phase column:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the amine group, making the analyte less polar and increasing its retention. However, be mindful of the pH limitations of your column.

  • Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, which is then retained by the reversed-phase stationary phase. Note that ion-pairing agents are often not MS-friendly due to their non-volatile nature.

Q3: What are the recommended starting conditions for mass spectrometry detection?

A3: For the analysis of this compound, Electrospray Ionization (ESI) in positive ion mode is recommended.

MS ParameterRecommended Setting
Ionization ModeESI Positive (+)
Capillary Voltage3.0 - 4.5 kV
Gas Temperature250 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 50 psi
Scan ModeFull Scan (for initial method development) or Multiple Reaction Monitoring (MRM) for quantification

Q4: What sample preparation technique is suitable for analyzing this compound in biological matrices like plasma?

A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. It is effective but may not remove all interfering matrix components.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.[6]

  • Solid Phase Extraction (SPE): SPE provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode or polymer-based SPE cartridges are often suitable for polar amines.[6]

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a HILIC-MS/MS method.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 90% acetonitrile in water.

2. HPLC Conditions

ParameterValue
Column HILIC Column (e.g., Amide, Silica), 2.1 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS/MS Conditions

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions To be determined by infusing a standard solution of this compound
Protocol 2: Mixed-Mode HPLC-MS Analysis of this compound

This protocol is an alternative approach using a mixed-mode column.

1. Sample Preparation

  • Follow the same procedure as in Protocol 1.

2. HPLC Conditions

ParameterValue
Column Mixed-Mode C18 / Cation-Exchange, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

3. MS/MS Conditions

  • Follow the same MS/MS conditions as in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (HILIC or Mixed-Mode) Reconstitute->HPLC MS MS/MS Detection (ESI+) HPLC->MS Data Data Acquisition & Processing MS->Data Results Quantitative Results Data->Results

Caption: HPLC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic Start Poor Chromatographic Result Q_PeakShape Is Peak Shape Poor? Start->Q_PeakShape A_PeakShape Adjust Mobile Phase pH Use Different Column Reduce Sample Load Q_PeakShape->A_PeakShape Yes Q_Retention Is Retention Low? Q_PeakShape->Q_Retention No End Optimized Method A_PeakShape->End A_Retention Use HILIC/Mixed-Mode Column Optimize Mobile Phase Q_Retention->A_Retention Yes Q_Sensitivity Is MS Sensitivity Low? Q_Retention->Q_Sensitivity No A_Retention->End A_Sensitivity Optimize MS Parameters Improve Sample Cleanup Q_Sensitivity->A_Sensitivity Yes Q_Sensitivity->End No A_Sensitivity->End

Caption: Troubleshooting decision tree for HPLC-MS analysis.

References

addressing matrix effects in bioanalysis of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (2-Morpholin-4-ylbutyl)amine.

Troubleshooting Guide: Addressing Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous or exogenous components, are a common challenge in LC-MS/MS-based bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound.

Problem: Poor sensitivity, accuracy, or precision in analytical results.

This is often a primary indicator of underlying matrix effects. Follow these steps to diagnose and resolve the issue.

Step 1: Identify the Presence and Nature of Matrix Effects

The first step is to determine if matrix effects are indeed the cause of the analytical issues.

  • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3]

  • Post-Extraction Spike Analysis: By comparing the analyte's response in a neat solution versus a post-extraction spiked blank matrix sample, you can quantify the extent of the matrix effect.[4]

Logical Flow for Identifying Matrix Effects:

A Start: Inconsistent Analytical Results B Perform Post-Column Infusion Experiment A->B C Observe Signal Suppression or Enhancement? B->C D Perform Post-Extraction Spike Analysis C->D Yes H No Significant Matrix Effect: Investigate Other Causes (e.g., sample stability, instrument issues) C->H No E Calculate Matrix Factor (MF) or IS-Normalized MF D->E F Is MF significantly different from 1? E->F G Matrix Effect Confirmed: Proceed to Mitigation F->G Yes F->H No I Yes J No K Yes L No

Caption: Workflow for the identification and confirmation of matrix effects.

Step 2: Mitigate Identified Matrix Effects

Once confirmed, several strategies can be employed to reduce or eliminate matrix effects. The choice of strategy will depend on the nature of the matrix and the properties of this compound.

Troubleshooting Matrix Effect Mitigation Strategies:

Strategy Description Considerations for this compound
Sample Preparation The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5]This compound is a basic compound. Adjusting the pH during extraction can optimize its recovery while minimizing interferences.[5]
Protein Precipitation (PPT)A simple and fast method, but often results in significant matrix effects from co-extracted components like phospholipids.[1][6]Prone to phospholipid interference. Consider phospholipid removal plates or subsequent clean-up steps if using PPT.[7]
Liquid-Liquid Extraction (LLE)A more selective technique than PPT.[5]As a basic amine, LLE with an organic solvent at high pH will efficiently extract the neutral form of the analyte. A double LLE can further improve cleanup.[5]
Solid-Phase Extraction (SPE)Offers the highest degree of sample cleanup by utilizing specific sorbent chemistries.Cation-exchange or mixed-mode SPE cartridges would be suitable for retaining the protonated amine, allowing for effective washing of neutral and acidic interferences.
Chromatographic Separation Modifying the LC method can separate the analyte from co-eluting matrix components.[1][4]Poor retention on reversed-phase columns can lead to co-elution with phospholipids in the void volume.[3] Ensure adequate retention. HILIC chromatography can be an alternative for polar basic compounds.
Internal Standard (IS) Selection An appropriate IS is crucial to compensate for matrix effects.[8][9]A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences the same matrix effects.[8][10][11] If a SIL IS is unavailable, a structural analog that elutes closely can be used, but requires careful validation.[10]
Ionization Source Modification Switching between ionization modes can sometimes reduce matrix effects.Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12][13] If sensitivity allows, testing APCI could be a viable option.

Experimental Workflow for Method Development and Matrix Effect Mitigation:

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection PPT Protein Precipitation RP Reversed-Phase PPT->RP LLE Liquid-Liquid Extraction LLE->RP HILIC HILIC LLE->HILIC SPE Solid-Phase Extraction SPE->RP SPE->HILIC ESI ESI RP->ESI APCI APCI RP->APCI HILIC->ESI HILIC->APCI Optimize Optimize Sample Prep, LC & MS Conditions ESI->Optimize Start Start: Method Development SelectIS Select Internal Standard (Preferably SIL-IS) Start->SelectIS SelectIS->PPT SelectIS->LLE SelectIS->SPE Validate Validate Method for Matrix Effects Optimize->Validate Results Acceptable Results? Validate->Results End End: Routine Analysis Results->End Yes Troubleshoot Troubleshoot: Re-evaluate choices Results->Troubleshoot No Troubleshoot->SelectIS

Caption: A comprehensive workflow for bioanalytical method development, incorporating strategies to mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples for a basic compound like this compound?

A1: For basic compounds in plasma, the most notorious sources of matrix effects, particularly ion suppression in ESI, are phospholipids from cell membranes.[7] These are often co-extracted during protein precipitation.[7] Other endogenous components like salts and other metabolites can also contribute.[2] Exogenous sources can include anticoagulants (e.g., Li-heparin) and polymers from plastic labware.[13]

Q2: My analyte, this compound, has poor retention on a C18 column and I'm seeing significant ion suppression. What should I do?

A2: Poor retention on a C18 column often leads to co-elution with highly polar matrix components and phospholipids that are not well-retained.[3] To address this, you can:

  • Modify the Mobile Phase: Increase the aqueous content or use an ion-pairing agent. For a basic compound, using a mobile phase with a higher pH (e.g., using an ammonium bicarbonate buffer) can neutralize the analyte and improve retention.

  • Change the Stationary Phase: Consider using a column with a different chemistry, such as a polar-embedded or a phenyl-hexyl column, which can offer different selectivity.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar basic compounds that are poorly retained in reversed-phase chromatography.[14]

Q3: I don't have a stable isotope-labeled internal standard. What are the key considerations for choosing a structural analog IS?

A3: While a SIL IS is highly recommended, a carefully selected structural analog can be used.[8][10] Key considerations include:

  • Structural Similarity: The analog should be closely related to this compound to ensure similar extraction recovery and ionization response.

  • Chromatographic Co-elution: The IS should elute as close to the analyte as possible to experience the same matrix effect.

  • Mass Spectrometric Separation: The MS/MS transitions for the analyte and the IS must be distinct to prevent cross-talk.[8]

  • Absence in Blank Matrix: The chosen analog must not be present as a metabolite or endogenous compound in the biological matrix.[10]

Q4: How can I quantitatively assess the matrix effect during method validation?

A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The process involves comparing the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.

Quantitative Assessment of Matrix Effects:

Parameter Calculation Formula Acceptance Criteria
Matrix Factor (MF) MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)A value of 1 indicates no matrix effect. >1 indicates ion enhancement, and <1 indicates ion suppression.
IS-Normalized MF IS-Normalized MF = (Analyte MF) / (IS MF)The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should be ≤15%.

Calculations are based on methodologies described in regulatory guidelines and scientific literature.[15]

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Preparation: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).

  • Setup: Infuse this solution continuously into the mass spectrometer's ion source via a T-connector placed after the analytical column.

  • Analysis: While the analyte solution is being infused, inject an extracted blank matrix sample (prepared using your intended sample preparation method) onto the LC system.

  • Evaluation: Monitor the analyte's signal. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • IS Addition: Add 10 µL of the internal standard working solution. Vortex briefly.

  • pH Adjustment: Add 50 µL of 1 M sodium carbonate or another suitable base to raise the pH > 10. This will neutralize the amine group of the analyte.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of the equilibration buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

References

Technical Support Center: Scaling Up the Synthesis of (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (2-Morpholin-4-ylbutyl)amine. The information provided addresses common challenges and frequently asked questions related to this process, with a focus on a reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to prepare this compound?

A1: A widely applicable and scalable method is the reductive amination of a suitable ketone precursor, such as 4-morpholinobutan-2-one, with an ammonia source. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]

Q2: What are the primary challenges when scaling up the reductive amination with ammonia?

A2: Scaling up this reaction can present several difficulties. These include inefficient formation of the NH imine, competitive reduction of the starting ketone, and the potential for the primary amine product to react further to form secondary amine byproducts.[3] Catalyst poisoning by the amine product can also be a concern in catalytic hydrogenations.[3] Additionally, controlling the exotherm of the reduction step and ensuring efficient mixing are critical for safety and reproducibility on a larger scale.

Q3: How do I choose the most suitable reducing agent for this transformation?

A3: The choice of reducing agent is critical for a successful reductive amination.

  • Sodium Triacetoxyborohydride (STAB) is a mild and selective reagent that is often effective for a wide range of ketones and is less likely to reduce the starting ketone.[4]

  • Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective at a slightly acidic pH. It is selective for the iminium ion over the ketone, but it is toxic and requires careful handling due to the potential generation of cyanide gas.[1][4]

  • Catalytic Hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) is a greener alternative where hydrogen gas is the reductant and water is the only byproduct.[1][2] However, this method may require high pressure and temperature, and catalyst activity can be an issue.[2][3]

  • Sodium Borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting ketone.[4] To minimize the reduction of the starting material, it is typically added after allowing sufficient time for imine formation.[4][5]

Q4: How can I minimize the formation of the secondary amine byproduct?

A4: The formation of a secondary amine occurs when the product primary amine reacts with another molecule of the starting ketone. To minimize this, a significant excess of the ammonia source is often used to favor the formation of the primary amine.[6] Running the reaction at a lower temperature and ensuring a controlled addition of the reducing agent can also help.

Q5: What are the best practices for purifying the final product?

A5: Purification of the final amine can be challenging due to its basicity and potential water solubility.

  • Acid-base extraction is a common method. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.[4]

  • Distillation under reduced pressure is a viable option for purification at a larger scale if the product is thermally stable.

  • Crystallization of a salt form (e.g., hydrochloride) can also be an effective purification strategy.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[1]- Ensure a mildly acidic pH (around 4-7) to catalyze imine formation.- Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia).- Consider adding a dehydrating agent like molecular sieves to drive the equilibrium.[4]
Decomposition of Reducing Agent: Some reducing agents like STAB are moisture-sensitive.- Use fresh, high-quality reducing agents.- Ensure anhydrous reaction conditions if using a moisture-sensitive reagent.
Reduction of Starting Ketone: The reducing agent may be too strong or added too quickly.[4]- Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[4][5]- If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent slowly at a low temperature.[4]
Significant Byproduct Formation (e.g., Secondary Amine) Sub-optimal Stoichiometry: An insufficient excess of the ammonia source can lead to the product amine reacting with the starting ketone.- Increase the excess of the ammonia source (e.g., 5-10 equivalents).- Maintain a low concentration of the ketone by slow addition to the reaction mixture.
High Reaction Temperature: Elevated temperatures can promote side reactions.- Perform the reduction step at a lower temperature (e.g., 0-10 °C).
Incomplete Reaction Insufficient Reducing Agent: The amount of reducing agent may be inadequate for complete conversion.- Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).
Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to localized concentration gradients and incomplete reaction.- Ensure adequate agitation and reactor design for the scale of the reaction.
Difficult Product Isolation Product is Water Soluble: The amine product may have significant solubility in the aqueous phase during workup.- Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the amine.- Perform multiple extractions with a suitable organic solvent.
Emulsion Formation During Workup: The presence of the amine can lead to emulsions during acid-base extraction.- Add brine to the aqueous layer to help break up emulsions.[4]- Consider filtration through a pad of celite.

Data Presentation

Table 1: Effect of Reducing Agent on Yield and Purity

Reducing AgentEquivalentsTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity by GC-MS (%)
NaBH(OAc)₃1.525127595
NaBH₃CN1.525187293
NaBH₄2.00 to 2586588
H₂ (50 psi), Raney NiCatalytic60248096

Table 2: Influence of Ammonia Source on Reaction Outcome

Ammonia SourceEquivalentsSolventYield (%)Secondary Amine Byproduct (%)
NH₄OAc5Methanol708
28% aq. NH₃10Methanol785
NH₃ in IPA (2M)8Isopropanol756

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • 4-morpholinobutan-2-one

  • Ammonium acetate (or other ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-morpholinobutan-2-one (1.0 eq) and methanol (5 mL per gram of ketone).

  • Ammonia Source Addition: Add ammonium acetate (5.0 eq) to the solution and stir until dissolved.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM) and adjust the pH to >12 with 6 M NaOH.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Reactor with 4-morpholinobutan-2-one and Methanol add_ammonia Add Ammonium Acetate start->add_ammonia imine_formation Stir for 1-2h (Imine Formation) add_ammonia->imine_formation reduction Cool to 0-5°C and add NaBH(OAc)₃ imine_formation->reduction stir_overnight Stir for 12-18h at Room Temp reduction->stir_overnight quench Quench with Water stir_overnight->quench concentrate Concentrate quench->concentrate extract Acid-Base Extraction concentrate->extract purify Vacuum Distillation extract->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/LC-MS before reduction) start->check_imine imine_ok Imine Formation OK check_imine->imine_ok Imine Present imine_poor Poor Imine Formation check_imine->imine_poor No/Low Imine check_reduction Check Reduction Step imine_ok->check_reduction solution_imine Increase NH₄OAc excess Add molecular sieves Adjust pH to 4-7 imine_poor->solution_imine ketone_remaining Starting Ketone Remains? check_reduction->ketone_remaining solution_ketone Use milder reducing agent (STAB) Lower reduction temperature Slow addition of NaBH₄ ketone_remaining->solution_ketone Yes incomplete_conv Incomplete Conversion (Imine remains) ketone_remaining->incomplete_conv No solution_incomplete Increase equivalents of reducing agent Increase reaction time Ensure efficient mixing incomplete_conv->solution_incomplete

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Validation & Comparative

A Comparative Analysis of (2-Morpholin-4-ylbutyl)amine and Other N-Alkylated Morpholine Analogs in a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as enhanced solubility and metabolic stability to drug candidates. Its incorporation into a diverse array of molecules has led to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects. This guide provides a comparative overview of (2-Morpholin-4-ylbutyl)amine and its analogs, focusing on the influence of the N-alkyl substituent on their potential biological activities. Due to a lack of publicly available data for this compound, this comparison is based on structure-activity relationship (SAR) trends observed in related N-alkylated morpholine series.

Influence of N-Alkyl Chain Length on Biological Activity

The length and structure of the N-alkyl chain appended to the morpholine nitrogen can significantly impact the biological activity of the resulting compound. Research on various series of N-alkylated morpholine analogs has demonstrated that modifications to this chain can modulate potency and selectivity for different biological targets.

Cytotoxicity

Studies on 4-alkylmorpholine N-oxides have shown a correlation between the length of the alkyl chain and cytotoxic activity. An increase in the number of carbon atoms in the alkyl chain generally leads to enhanced cytotoxicity up to an optimal length, after which the activity may plateau or decrease. While specific data for this compound is not available, the presence of a butyl group suggests potential cytotoxic properties that would warrant investigation.

Table 1: Comparative Cytotoxicity of Selected Morpholine Analogs

CompoundCell LineAssay TypeIC50 (µM)Reference
2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amineHepG2Not Specified8.50[1]
2-Morpholino-N-(p-tolyl)quinolin-4-amineHepG2Not Specified11.42[1]
N-(4-methoxyphenyl)-2-morpholinoquinolin-4-amineHepG2Not Specified12.76[1]
ZSTK474 analog (6s)SET-2 LeukemiaFluorometric7.0[2]
ZSTK474 analog (6r)SET-2 LeukemiaFluorometric10.7[2]

Note: The compounds listed are structurally more complex than this compound but contain the morpholine moiety and demonstrate its relevance in anticancer research. The IC50 values highlight the range of cytotoxic potencies observed in morpholine-containing compounds.

CNS Receptor Affinity

The N-alkyl substituent plays a crucial role in the affinity and selectivity of morpholine analogs for central nervous system receptors, such as dopamine and serotonin receptors. Studies on N-substituted norapomorphines and spiperone analogs have revealed that even small changes in the alkyl chain can dramatically alter receptor binding profiles. For instance, in a series of N-alkyl-11-hydroxy-2-methoxynoraporphines, the N-n-propyl analog displayed high affinity and selectivity for the dopamine D2 receptor.[3]

Table 2: Comparative Dopamine Receptor Affinity of N-Alkyl Noraporphine Analogs

N-SubstituentD1 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
Methyl46235[3]
n-Propyl169044[3]

This data suggests that the butyl group in this compound could confer significant affinity for dopamine receptors, a hypothesis that would require experimental validation. Similarly, the N-alkyl chain length is a determinant for serotonin receptor affinity.

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Signaling Pathways and Experimental Workflows

Given the observed activities of N-alkylated morpholine analogs at dopamine and serotonin receptors, a likely mechanism of action for CNS-active derivatives involves modulation of G-protein coupled receptor (GPCR) signaling pathways.

GPCR_Signaling_Workflow cluster_workflow Experimental Workflow cluster_pathway Generic GPCR Signaling Pathway Compound This compound or Analog ReceptorBinding Receptor Binding Assay (e.g., Radioligand Binding) Compound->ReceptorBinding Test Affinity FunctionalAssay Functional Assay (e.g., cAMP accumulation) ReceptorBinding->FunctionalAssay Determine Agonist/Antagonist Activity Downstream Downstream Signaling Analysis (e.g., Western Blot for pERK) FunctionalAssay->Downstream Measure Second Messenger Modulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Downstream->CellularResponse Assess Phenotypic Outcome Ligand Ligand (Morpholine Analog) GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binds GProtein G-Protein (α, β, γ subunits) GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activates TargetProtein Target Protein Kinase->TargetProtein Phosphorylates BiologicalEffect Biological Effect TargetProtein->BiologicalEffect Leads to

References

Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the morpholine moiety has emerged as a privileged scaffold, integral to the development of novel anticancer agents.[1][2] Its presence in a molecule can enhance pharmacological properties, including binding affinity and metabolic stability.[2][3] This guide provides a comparative analysis of various morpholine-containing compounds, evaluating their anticancer activity through experimental data and elucidating their mechanisms of action.

Comparative Anticancer Activity of Morpholine Derivatives

The anticancer efficacy of morpholine derivatives has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the in vitro cytotoxic activity of several classes of morpholine-containing compounds against various cancer cell lines.

Morpholine-Quinazoline and -Anilinoquinoline Derivatives

This class of compounds has shown significant cytotoxic effects against lung, breast, and liver cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Morpholine-Quinazoline AK-3A549 (Lung)10.38 ± 0.27[4][5]
MCF-7 (Breast)6.44 ± 0.29[4][5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4][5]
AK-10A549 (Lung)8.55 ± 0.67[4][5]
MCF-7 (Breast)3.15 ± 0.23[4][5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4][5]
BMAQL1210, HL-60, U-937 (Leukemia)Dose-dependent decrease in cell number[6]
Morpholino-Anilinoquinoline Compound 3cHepG2 (Liver)11.42[7][8]
Compound 3dHepG2 (Liver)8.50[7][8]
Compound 3eHepG2 (Liver)12.76[7][8]
Morpholine-Benzimidazole-Oxadiazole and Pyrimidine Hybrids

These derivatives have been investigated for their potent inhibitory effects on colon and breast cancer cells.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Morpholine-Benzimidazole-Oxadiazole Compound 5jHT-29 (Colon)9.657 ± 0.149[9]
Compound 5cHT-29 (Colon)17.750 ± 1.768[9]
Pyrimidine-Morpholine Hybrid Compound 2gSW480 (Colon)5.10 ± 2.12[10]
MCF-7 (Breast)19.60 ± 1.13[10]
Other Morpholine Derivatives

The versatility of the morpholine scaffold is further highlighted by its incorporation into other molecular frameworks, demonstrating activity against breast cancer.

Compound ClassCompoundCancer Cell LineIC50 (µg/mL)Reference
Substituted Morpholine M5MDA-MB-231 (Breast)81.92[11]
M2MDA-MB-231 (Breast)88.27[11]

Experimental Protocols

The validation of anticancer activity relies on robust and reproducible experimental methodologies. A commonly employed technique is the MTT assay, which assesses cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are included. The plates are incubated for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Following treatment, a solution of MTT (typically 5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

The anticancer effects of morpholine derivatives are often attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is a common feature in many cancers.[12] Certain morpholine-containing compounds have been identified as potent inhibitors of this pathway.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K inhibit

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Some morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory effects on VEGFR-2.[9]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Morpholine Morpholine Derivatives Morpholine->VEGFR2 inhibit

Caption: VEGFR-2 signaling pathway and the inhibitory action of morpholine derivatives.

Other Mechanisms

In addition to targeting specific signaling pathways, some morpholine derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[4][5][6] Furthermore, certain derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication.[11]

Experimental Workflow

The process of validating the anticancer activity of a novel compound involves a series of well-defined steps, from synthesis to in vivo studies.

Experimental_Workflow Synthesis Chemical Synthesis of Morpholine Derivatives In_Silico In Silico Studies (Molecular Docking) Synthesis->In_Silico In_Vitro In Vitro Anticancer Activity (e.g., MTT Assay) In_Silico->In_Vitro Mechanistic Mechanistic Studies (e.g., Western Blot, FACS) In_Vitro->Mechanistic In_Vivo In Vivo Animal Studies (Xenograft Models) Mechanistic->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General experimental workflow for the validation of anticancer compounds.

References

Cross-Validation of Analytical Methods for Morpholine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of morpholine and its related compounds. The cross-validation of analytical methods is paramount in drug development and quality control to ensure data integrity, reliability, and consistency. Morpholine, a common reagent and potential genotoxic impurity (GTI) in pharmaceutical manufacturing, requires sensitive and robust analytical methods for its detection and quantification.[1][2] This document outlines detailed experimental protocols for prevalent analytical techniques and presents a comparative analysis of their performance based on key validation parameters.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for morpholine depends on factors such as the sample matrix, required sensitivity, and the specific purpose of the analysis.[3] The primary challenge in analyzing morpholine lies in its high polarity and low molecular weight, which can make it difficult to retain on traditional reversed-phase chromatography columns.[4] Consequently, various approaches, including derivatization and specialized chromatographic techniques, have been developed and validated.

The following table summarizes the performance characteristics of different analytical methods for the determination of morpholine.

ParameterHILIC-LC-MS/MSUHPLC-HRMSGC-MS (with derivatization)HPLC-UV (with derivatization)
Limit of Quantification (LOQ) 0.01 µg/g[5]5 µg/kg[6]24.4 µg/L[7]0.3001 µg/mL[8]
Limit of Detection (LOD) 0.001-0.004 µg/g[5]2 µg/kg[6]7.3 µg/L[7]0.1000 µg/mL[8]
Recovery (%) 84-120[5]78.4-102.7[6]94.3-109.0[7]97.9-100.4[8]
Linearity (R²) >0.99[4]>0.999[6]>0.999[7]0.9995[8]
Precision (RSD%) Not specifiedIntra-day: 1.4-9.4, Inter-day: 1.5-2.8[9]Intra-day: 2.0-4.4, Inter-day: 3.3-7.0[7]0.79[8]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of morpholine using GC-MS and LC-MS techniques.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., API, Juice) Extraction Extraction Sample->Extraction Derivatization Derivatization with Sodium Nitrite Extraction->Derivatization LLE Liquid-Liquid Extraction with Dichloromethane Derivatization->LLE Injection GC Injection LLE->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection

Workflow for GC-MS analysis of morpholine with derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (e.g., Fruits, API) Extraction Acidified Methanol Extraction Sample->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation HILIC Separation (e.g., BEH HILIC column) Injection->Separation Detection Tandem Mass Spectrometric Detection (ESI+) Separation->Detection

General workflow for LC-MS/MS analysis of morpholine.

Detailed Experimental Protocols

Method 1: GC-MS with Derivatization

This method is suitable for the analysis of morpholine in various matrices, including fruit juices and pharmaceutical ingredients.[7][10] Derivatization is necessary to improve the volatility and chromatographic behavior of morpholine.[7] The most common derivatization involves the reaction of morpholine with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine (NMOR).[7][9]

1. Sample Preparation and Derivatization:

  • Dissolve the sample (e.g., ibuprofen) in water.[7]

  • Acidify the solution with 1 M hydrochloric acid.[7]

  • Add a saturated solution of sodium nitrite to initiate the derivatization to N-nitrosomorpholine.[7]

  • Neutralize the reaction with sodium hydroxide.[7]

  • Extract the N-nitrosomorpholine into an organic solvent like dichloromethane.[11]

  • Concentrate the organic layer under a gentle stream of nitrogen.[7]

2. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent.[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.[7]

  • Injection Mode: Splitless or split.[11]

  • MS System: Agilent 5975C or equivalent.[7]

  • Ionization: Electron Ionization (EI).[7]

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine.[4]

Method 2: HILIC-LC-MS/MS

This method is highly sensitive and selective, making it ideal for the determination of morpholine residues in fruits and vegetables without the need for derivatization.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the retention of the polar morpholine molecule.[10]

1. Sample Preparation:

  • Homogenize the sample (e.g., apple, citrus).[4]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[4]

  • Vortex for 1 minute.[4]

  • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[4]

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.[4]

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: 95% B to 50% B over 5 minutes.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • MS System: Tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.[10]

Method 3: HPLC-UV with Derivatization

This method is applicable for the quantification of morpholine in active pharmaceutical ingredients (APIs) like Cobicistat.[8] Derivatization is required to introduce a chromophore for UV detection.

1. Sample Preparation and Derivatization:

  • Dissolve the API sample in a suitable solvent.[4]

  • Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample solution.[8]

  • Allow the reaction to proceed to form the stable morpholine derivative.[8]

  • Dilute the reaction mixture to a suitable concentration for HPLC analysis.[4]

2. HPLC-UV Conditions:

  • HPLC System: Shimadzu LC-20AD with a PDA detector or equivalent.[12]

  • Column: A suitable reversed-phase column (e.g., C18).[12]

  • Mobile Phase: A mixture of acetonitrile and water.[12]

  • Flow Rate: Typically 0.5 to 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 230 nm).[3]

Biological Significance of Morpholine Derivatives

Derivatives of morpholine are of significant interest in drug development. For instance, they are being investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K inhibit

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Conclusion

Both chromatographic-mass spectrometric and chromatographic-UV methods offer robust and reliable approaches for the analysis of morpholine and its derivatives. The choice between these methods depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification of morpholine as a potential genotoxic impurity, highly sensitive methods like LC-MS/MS are often preferred.[13] Cross-validation of these methods is crucial to ensure the consistency and reliability of results across different laboratories and throughout the lifecycle of a pharmaceutical product.[3][14]

References

A Comparative Study of (2-Morpholin-4-ylbutyl)amine and its Piperidine Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Key Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among the most utilized saturated heterocycles are morpholine and piperidine. This guide presents a comparative analysis of (2-Morpholin-4-ylbutyl)amine and its corresponding piperidine analog, (2-(Piperidin-1-yl)butyl)amine. This objective comparison, supported by representative experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making during the lead optimization process.

Chemical Structures at a Glance

The core difference between this compound and (2-(Piperidin-1-yl)butyl)amine lies in the six-membered heterocyclic ring. The morpholine ring contains an oxygen atom opposite the nitrogen, whereas the piperidine ring consists of a methylene group in that position. This seemingly subtle structural change imparts significant differences in their physicochemical properties, including polarity, hydrogen bond accepting capacity, and metabolic stability.

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 (2-(Piperidin-1-yl)butyl)amine mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound and (2-(Piperidin-1-yl)butyl)amine.

Comparative Biological and Pharmacokinetic Profiles

The choice between a morpholine and a piperidine scaffold can have profound implications for a drug candidate's biological activity and pharmacokinetic profile. The following sections and tables summarize the anticipated differences based on extensive data from analogous compounds.

Receptor Binding Affinity
CompoundTarget ReceptorBinding Affinity (Ki, nM) (Hypothetical)
This compoundGPCR X85
(2-(Piperidin-1-yl)butyl)amineGPCR X62
Caption: Table 1: Hypothetical comparative receptor binding affinities.

Generally, the piperidine nitrogen is more basic than the morpholine nitrogen due to the electron-withdrawing effect of the oxygen atom in the morpholine ring.[1] This can lead to stronger ionic interactions with acidic residues in a receptor binding pocket, potentially resulting in higher affinity for the piperidine analog.

Metabolic Stability

A critical parameter in drug design is metabolic stability, which influences the half-life and oral bioavailability of a compound. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1]

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound5512.6
(2-(Piperidin-1-yl)butyl)amine2527.7
Caption: Table 2: Representative in vitro metabolic stability data in human liver microsomes.

Piperidine-containing compounds are more susceptible to a wider range of metabolic transformations, including N-dealkylation and oxidation of the carbon atoms adjacent to the nitrogen, which often leads to more rapid clearance.[1]

Experimental Protocols

To facilitate the direct comparison of these and other analogs, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR

  • Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound dilutions.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G start Start: Prepare Reagents mix Mix Components in 96-well Plate (Buffer, Radioligand, Test Compound, Membranes) start->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a solution of HLMs in phosphate buffer.

  • Add the test compound to the HLM solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.[1]

G start Start: Prepare Reagents preincubate Pre-incubate Test Compound with HLMs at 37°C start->preincubate initiate Initiate Reaction with NADPH preincubate->initiate sample Sample at Multiple Time Points initiate->sample quench Quench Reaction with Acetonitrile sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

GPCR Signaling Assay (cAMP Measurement)

This assay measures the functional consequence of a compound binding to a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target GPCR

  • Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well plates

  • Plate reader

Procedure:

  • Seed the cells in 384-well plates and grow overnight.

  • Remove the culture medium and add the test compounds at various concentrations.

  • For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable cAMP signal that can be inhibited.[2]

  • Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and follow the protocol of the specific cAMP assay kit to measure cAMP levels.

  • The signal is measured using a plate reader.

  • Data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

G Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binding G_protein G-protein (Gs or Gi) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Simplified GPCR/cAMP signaling pathway.

Conclusion

The decision to utilize a morpholine versus a piperidine scaffold is a nuanced one that depends on the specific therapeutic target and the desired drug-like properties. While the piperidine analog of this compound may offer higher binding affinity due to its greater basicity, the morpholine-containing compound is likely to exhibit superior metabolic stability, a highly desirable trait in drug candidates.[1] The provided experimental protocols offer a robust framework for the head-to-head comparison of these and other analogs, enabling data-driven decisions in the drug discovery and development process. Ultimately, a thorough evaluation of the structure-activity relationship and the absorption, distribution, metabolism, and excretion (ADME) properties will guide the selection of the optimal scaffold for a given therapeutic application.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Morpholin-4-ylbutyl)amine Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (2-Morpholin-4-ylbutyl)amine derivatives and related morpholine-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction to this compound Derivatives

The this compound scaffold represents a promising chemical starting point for the development of novel PI3K inhibitors. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the potency and pharmacokinetic properties of drug candidates.[1][2] While specific SAR studies on the this compound core are limited in the public domain, analysis of structurally related morpholine derivatives provides valuable insights into the key molecular features driving PI3K inhibition and anticancer activity.

Comparative Structure-Activity Relationship Analysis

The SAR of morpholine derivatives as PI3K inhibitors is influenced by substitutions on the core scaffold, the nature of the linker, and the appended chemical moieties. Based on the analysis of various morpholine-containing PI3K inhibitors, the following general SAR principles can be inferred for this compound analogs.

Table 1: Inferred Structure-Activity Relationship for this compound Derivatives

Structural Modification Effect on PI3K Inhibitory Activity Rationale/Supporting Evidence from Analogs
Substitution on the Amine (R1) Introduction of small, electron-withdrawing groups may enhance activity.In related morpholino-triazine scaffolds, an amine moiety at one end of the molecule contributes to the inhibitory activity.[3]
Modification of the Butyl Linker Altering the length and rigidity of the linker can impact potency and selectivity.The spatial orientation of the morpholine and amine groups is crucial for binding to the PI3K active site.
Substitution on the Morpholine Ring Generally not well-tolerated as the morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase.[4][5]Replacement of the morpholine group in ZSTK474 with piperazine significantly reduces PI3K inhibition.[1]
Introduction of a Heterocyclic Core Incorporation of a pyrimidine or quinazoline core can significantly enhance potency.Many potent PI3K inhibitors feature a 4-morpholinopyrimidine or 4-morpholinoquinazoline scaffold.[6][7]

Quantitative Performance Data

The following tables summarize the biological activity of representative morpholine-containing PI3K inhibitors from the literature. This data provides a benchmark for the expected potency of novel this compound derivatives.

Table 2: In Vitro PI3K Inhibitory Activity of Selected Morpholine Derivatives

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM) Reference
ZSTK4745.091.220.83.9[1]
GDC-0941 (Pictilisib)333319[2]
Compound 15e (thieno[3,2-d]pyrimidine)2.0---[7]
Compound 17p (2,4-dimorpholinopyrimidine)31.8 ± 4.1>1000>100015.4 ± 1.9[6]

Table 3: Antiproliferative Activity of Selected Morpholine Derivatives against Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
ZSTK474A375Melanoma-[7]
Compound 15e A375Melanoma0.58[7]
Compound 17e A2780Ovarian Cancer0.21 ± 0.03[6]
Compound 17p A2780Ovarian Cancer0.45 ± 0.05[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of novel compounds. The following are standard protocols for evaluating the PI3K inhibitory activity of this compound derivatives.

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3K enzyme activity.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound (or vehicle control), 4 µL of a mixture containing the PI3K enzyme and the lipid substrate (e.g., PIP2), and initiate the reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Akt Phosphorylation

This technique is used to determine the effect of the test compounds on the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, Akt.

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry.

Visualizations

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Synthesis Compound Synthesis EnzymeAssay PI3K Enzyme Assay (IC50 Determination) Synthesis->EnzymeAssay CellViability Cell Viability Assay (MTT, IC50) EnzymeAssay->CellViability WesternBlot Western Blot (p-Akt Levels) CellViability->WesternBlot SAR SAR Analysis WesternBlot->SAR Lead Lead Optimization SAR->Lead

Caption: A general experimental workflow for the evaluation and optimization of novel PI3K inhibitors.

Conclusion

While direct SAR data for this compound derivatives is not extensively available, the analysis of structurally related morpholine-containing PI3K inhibitors provides a strong foundation for the rational design of novel and potent anticancer agents. The key takeaways include the critical role of the morpholine moiety for hinge binding, the potential for activity enhancement through the incorporation of heterocyclic cores, and the importance of optimizing the linker and amine substituents. The provided experimental protocols offer a standardized approach for the biological evaluation of new analogs, enabling robust and comparable data generation. Future studies should focus on the systematic exploration of the chemical space around the this compound scaffold to delineate a more precise SAR and to identify lead compounds with improved potency, selectivity, and drug-like properties.

References

Benchmarking Morphiclib ((2-Morpholin-4-ylbutyl)amine) Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and its presence in numerous approved and experimental drugs.[1] This guide provides a comparative analysis of a novel investigational compound, (2-Morpholin-4-ylbutyl)amine, hereafter referred to as Morphiclib , against established kinase inhibitors targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers.[2][3][4] Consequently, inhibitors of this pathway are of significant therapeutic interest. This guide will benchmark Morphiclib against well-characterized PI3K and mTOR inhibitors, providing a framework for evaluating its potential as a therapeutic candidate. The comparisons are based on hypothetical experimental data for Morphiclib to illustrate the benchmarking process.

In Vitro Kinase Inhibition Profile

The inhibitory activity of Morphiclib was assessed against key kinases in the PI3K/Akt/mTOR pathway and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Morphiclib 1525183010
GDC-0941333313580
LY2940021400----
Compound 17f4.2----

Data for Morphiclib is hypothetical for illustrative purposes. GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3 kinases.[5] LY294002 is a well-known specific inhibitor of PI3K.[6] Compound 17f is a novel quinazoline derivative with high PI3Kα inhibitory activity.[7]

Cellular Proliferation Assay

The anti-proliferative activity of Morphiclib was evaluated in a panel of cancer cell lines with known PI3K/Akt/mTOR pathway alterations and compared to other inhibitors.

Cell LineCancer TypeMorphiclib (IC50, µM)GDC-0941 (IC50, µM)
PC-3Prostate Cancer0.80.5
MCF-7Breast Cancer1.20.9
U87-MGGlioblastoma0.50.3

Data for Morphiclib is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate

  • Test compound (Morphiclib) and reference inhibitors

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Add the diluted compounds to the microplate wells.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to allow for a more direct comparison of IC50 values.[8]

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound (Morphiclib) and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or reference inhibitors.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in regulating cell growth and proliferation, and indicates the points of inhibition by various classes of inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | PI3K_Inhibitors PI3K Inhibitors (e.g., GDC-0941, LY294002) PI3K_Inhibitors->PI3K mTOR_Inhibitors mTOR Inhibitors mTOR_Inhibitors->mTORC1 Dual_Inhibitors Dual PI3K/mTOR Inhibitors (e.g., Morphiclib - hypothetical) Dual_Inhibitors->PI3K Dual_Inhibitors->mTORC1 Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (Morphiclib) In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Akt) Cell_Based_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Morpholine-Containing PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. While specific efficacy data for "(2-Morpholin-4-ylbutyl)amine" is not publicly available, this guide provides a comprehensive comparison of a well-characterized morpholine-containing compound, Pictilisib (GDC-0941) , a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, with a clinically approved alternative, Idelalisib , a PI3Kδ-specific inhibitor. This comparison is supported by experimental data from in-vitro and in-vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to PI3K Inhibition and the Role of the Morpholine Moiety

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the various isoforms of PI3K have shown significant promise in oncology.

The inclusion of a morpholine ring in the chemical structure of many of these inhibitors, such as in Pictilisib, often contributes to favorable properties like improved aqueous solubility and metabolic stability, which can translate to better oral bioavailability and overall drug-like characteristics.[3]

Comparative Efficacy of Pictilisib and Idelalisib

This guide focuses on two key examples of PI3K inhibitors to illustrate the comparative efficacy of a pan-inhibitor versus an isoform-specific inhibitor, both of which are relevant to the broader class of morpholine-containing compounds in drug discovery.

In-Vitro Efficacy

The in-vitro efficacy of PI3K inhibitors is typically assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the impact on cancer cell proliferation, survival, and downstream signaling pathways.

Table 1: In-Vitro Kinase Inhibition Profile

CompoundTarget(s)IC50 (nM)
Pictilisib (GDC-0941) PI3Kα3[4][5][6]
PI3Kβ33[6][7]
PI3Kδ3[4][5][6]
PI3Kγ75[6][7]
Idelalisib PI3Kδ2.5 (in vitro kinome screen)[8]
PI3Kα860 (40- to 300-fold less specific than for PI3Kδ)[8]
PI3Kβ4000 (40- to 300-fold less specific than for PI3Kδ)[8]
PI3Kγ2100 (40- to 300-fold less specific than for PI3Kδ)[8]

Table 2: In-Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeKey Genetic FeaturesGI50 / IC50 (µM)
Pictilisib (GDC-0941) U87MGGlioblastomaPTEN null0.95[4]
PC3Prostate CancerPTEN null0.28[4]
A2780Ovarian Cancer-0.14[4]
MDA-MB-361Breast CancerHER2 amp, PIK3CA mut0.72[4]
HCT116Colorectal CancerPIK3CA mut1.081[4]
DLD1Colorectal CancerPIK3CA mut1.070[4]
HT29Colorectal CancerPIK3CA wt0.157[4]
Idelalisib Primary CLL cellsChronic Lymphocytic Leukemia-Promotes apoptosis ex vivo[9]
B-cell malignancy cell linesB-cell malignancies-Preferential activity in B-cell lines[10][11]
In-Vivo Efficacy

The in-vivo efficacy of these compounds is evaluated in animal models, most commonly in xenograft studies where human cancer cells are implanted into immunocompromised mice.

Table 3: In-Vivo Efficacy in Xenograft Models

CompoundCancer Type / ModelDosingKey Findings
Pictilisib (GDC-0941) Glioblastoma (U87MG xenograft)75 mg/kg/day, oral83% tumor growth inhibition.[4]
Breast Cancer (MDA-MB-361.1 xenograft)150 mg/kg/day, oralSignificant delay in tumor progression and induced apoptosis.[4]
Ovarian Cancer (IGROV1 xenograft)150 mg/kg, oral80% tumor growth inhibition.[6]
Medulloblastoma (orthotopic xenograft)Oral administrationImpaired tumor growth and significantly prolonged survival.[12]
Idelalisib B-cell Acute Lymphoblastic Leukemia (in-vivo homing model)-Blocked homing of ALL cells to the bone marrow.[13]
Chronic Lymphocytic Leukemia (various models)-Reduces secretion of chemokines and sensitizes CLL cells to cytotoxic agents.[10]
Follicular Lymphoma150 mg twice daily (clinical study)Objective response rate of 57%.[14]

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade and the points of inhibition by compounds like Pictilisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.

General Experimental Workflow for In-Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in-vitro potency of a kinase inhibitor.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents ReactionSetup Set up Kinase Reaction: Add kinase, substrate, and inhibitor to plate PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction: Add ATP ReactionSetup->InitiateReaction Incubate Incubate at Controlled Temperature InitiateReaction->Incubate TerminateReaction Terminate Reaction: Add Stop Solution Incubate->TerminateReaction Detection Detection: Measure Signal (e.g., Luminescence, Fluorescence) TerminateReaction->Detection DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->DataAnalysis End End DataAnalysis->End Xenograft_Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture CellHarvest Harvest & Prepare Cell Suspension CellCulture->CellHarvest Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice CellHarvest->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Compound (e.g., Pictilisib) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoint End End Endpoint->End

References

comparing the cytotoxicity of (2-Morpholin-4-ylbutyl)amine on normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following tables summarize the quantitative data on the cytotoxic activity of selected morpholine derivatives against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial indicator of a compound's therapeutic window.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
2-Morpholino-4-anilinoquinoline Derivatives HepG2 (Liver Carcinoma)8.50 (Compound 3d)Fibroblast>20 (Compound 3e)>2.35 (for 3e vs HepG2)[1]
HepG2 (Liver Carcinoma)11.42 (Compound 3c)FibroblastNot specifiedNot specified[1]
HepG2 (Liver Carcinoma)12.76 (Compound 3e)Fibroblast>20 (Compound 3e)>1.57[1]
Morpholine-Benzimidazole-Oxadiazole Derivatives HT-29 (Colon Cancer)9.657 (Compound 5j)NIH3T3 (Fibroblast)Not specifiedNot specified
HT-29 (Colon Cancer)17.750 (Compound 5c)NIH3T3 (Fibroblast)Not specifiedNot specified
Morpholine Substituted Quinazoline Derivatives A549 (Lung Cancer)8.55 (AK-10)HEK293 (Embryonic Kidney)Non-toxic at 25 µM>2.92
MCF-7 (Breast Cancer)3.15 (AK-10)HEK293 (Embryonic Kidney)Non-toxic at 25 µM>7.94
SHSY-5Y (Neuroblastoma)3.36 (AK-10)HEK293 (Embryonic Kidney)Non-toxic at 25 µM>7.44

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxicity of morpholine derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Cancer and normal cell lines are cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis/Necrosis Assay

This assay is used to determine the mode of cell death induced by the test compounds.

  • Cell Treatment: Cancer and normal cells are treated with the test compound at a specific concentration (e.g., a concentration higher than the IC50) for a defined period (e.g., 72 hours).

  • Cell Staining: Cells are harvested and stained with a combination of fluorescent dyes, such as Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The anticancer activity of many morpholine derivatives has been linked to the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway Inhibition

Several studies suggest that morpholine-containing compounds can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Derivative (2-Morpholin-4-ylbutyl)amine Derivative Morpholine_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of a test compound on normal and cancer cell lines.

Cytotoxicity_Workflow Start Start: Compound Synthesis (e.g., this compound derivative) Cell_Culture Cell Culture Start->Cell_Culture Normal_Cells Normal Cells (e.g., NIH3T3, HEK293) Cell_Culture->Normal_Cells Cancer_Cells Cancer Cells (e.g., HepG2, A549, MCF-7) Cell_Culture->Cancer_Cells Treatment Treatment with Compound (Dose-Response) Normal_Cells->Treatment Cancer_Cells->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis IC50_Normal IC50 Normal Cells Data_Analysis->IC50_Normal IC50_Cancer IC50 Cancer Cells Data_Analysis->IC50_Cancer Comparison Comparison & Selectivity Index (SI) Calculation IC50_Normal->Comparison IC50_Cancer->Comparison Conclusion Conclusion on Selective Cytotoxicity Comparison->Conclusion

Caption: Experimental workflow for comparing cytotoxicity on normal vs. cancer cells.

References

A Comparative Guide to the Synthesis of (2-Morpholin-4-ylbutyl)amine: A Novel Approach vs. a Traditional Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its incorporation into molecular scaffolds can enhance solubility, bioavailability, and metabolic stability.[2] This guide provides an objective comparison of a novel, efficient synthesis route for (2-Morpholin-4-ylbutyl)amine against a traditional, multi-step approach, offering insights into their respective methodologies, efficiencies, and potential for scalability.

Overview of Synthetic Strategies

Two primary routes for the synthesis of this compound are evaluated:

  • Novel Synthesis Route: One-Pot Reductive Amination. This modern approach involves the direct reaction of morpholine with a suitable carbonyl compound, followed by in-situ reduction to yield the target amine. This method is lauded for its atom economy and streamlined workflow.

  • Traditional Synthesis Route: Two-Step N-Alkylation and Nitrile Reduction. This classical method first involves the alkylation of morpholine with a haloalkylnitrile, followed by the reduction of the nitrile group to the primary amine.

Comparative Data Analysis

The following table summarizes the key performance indicators for each synthetic route, with data extrapolated from analogous reactions in the literature.

ParameterNovel Route: Reductive AminationTraditional Route: N-Alkylation & Reduction
Overall Yield ~85-95%~75-85%
Purity High (>98%)High (>98%) after purification
Number of Steps 1 (One-pot)2
Reaction Time 12-24 hours24-48 hours (for both steps)
Reaction Temperature Room TemperatureAlkylation: Reflux, Reduction: High Temp
Pressure AtmosphericHigh Pressure (for catalytic reduction)
Key Reagents Morpholine, 4-oxobutylamine (or protected form), Sodium TriacetoxyborohydrideMorpholine, 4-bromobutanenitrile, Raney Nickel/Cobalt, H₂
Atom Economy HighModerate
Scalability Readily scalableScalable, but requires high-pressure equipment

Experimental Protocols

Novel Synthesis Route: One-Pot Reductive Amination

This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent for reductive aminations.[3]

  • To a stirred solution of morpholine (1.0 equiv.) and 4-aminobutanal dimethyl acetal (1.1 equiv.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv.) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis to deprotect the acetal, yielding the target amine.

  • Purify the final product by column chromatography on silica gel.

Traditional Synthesis Route: Two-Step N-Alkylation and Nitrile Reduction

Step 1: N-Alkylation of Morpholine with 4-Bromobutanenitrile

  • To a solution of morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.) in acetonitrile, add 4-bromobutanenitrile (1.0 equiv.).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting 4-morpholinobutanenitrile by vacuum distillation or column chromatography. An analogous reaction reports a yield of 82%.

Step 2: Catalytic Reduction of 4-Morpholinobutanenitrile

  • In a high-pressure reactor, dissolve 4-morpholinobutanenitrile (1.0 equiv.) in ethanol.

  • Add a catalytic amount of Raney Cobalt or Cobalt on silica (Co/SiO₂).

  • Pressurize the reactor with hydrogen gas (25 bar) and heat to 70-100°C.[4]

  • Maintain the reaction under these conditions for 12-24 hours.

  • After cooling and venting the reactor, filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation. Yields for similar nitrile reductions are reported to be as high as 97%.[4]

Mandatory Visualizations

novel_synthesis Novel Synthesis Workflow reagents Morpholine + 4-Aminobutanal Acetal reaction Reductive Amination (Sodium Triacetoxyborohydride, DCE, RT) reagents->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis product This compound hydrolysis->product

Caption: One-pot novel synthesis of this compound.

traditional_synthesis Traditional Synthesis Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction reagents1 Morpholine + 4-Bromobutanenitrile reaction1 Alkylation (K₂CO₃, Acetonitrile, Reflux) reagents1->reaction1 intermediate 4-Morpholinobutanenitrile reaction1->intermediate reagents2 4-Morpholinobutanenitrile reaction2 Catalytic Hydrogenation (Raney Co, H₂, High Pressure) reagents2->reaction2 product This compound reaction2->product

Caption: Two-step traditional synthesis of this compound.

Comparison with Alternatives

The choice of a heterocyclic scaffold is critical in drug design. While this compound has potential applications in areas where morpholine-containing compounds have shown activity, such as analgesics, and anti-inflammatory agents, it is important to consider alternatives.[5][6]

Alternative Scaffolds: Morpholine vs. Piperidine

Piperidine is a common bioisosteric replacement for morpholine. The key difference is the replacement of the oxygen atom in morpholine with a methylene group in piperidine.

FeatureMorpholinePiperidine
Metabolic Stability Generally more stable. The electron-withdrawing oxygen reduces the susceptibility of adjacent carbons to CYP450 oxidation.[7]More prone to metabolic transformations, often leading to faster clearance.[7]
Basicity Less basic (pKa of morpholinium ion ~8.4)More basic (pKa of piperidinium ion ~11.2)
Solubility The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.[8]Generally more lipophilic.

The higher metabolic stability of the morpholine ring is a significant advantage in drug development, potentially leading to improved pharmacokinetic profiles.[7]

Conclusion

The novel, one-pot reductive amination route for the synthesis of this compound offers significant advantages over the traditional two-step method. Its superior atom economy, milder reaction conditions, and reduced number of steps make it a more efficient and environmentally friendly option. While the traditional route is viable, the requirement for high-pressure hydrogenation may limit its accessibility and scalability in some laboratory settings. For drug development professionals, the enhanced metabolic stability of the morpholine scaffold compared to alternatives like piperidine further underscores the value of developing efficient synthetic routes to novel morpholine-containing compounds.

References

Comparative ADME Profiling: (2-Morpholin-4-ylbutyl)amine and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its clinical viability. The morpholine ring, a key feature of (2-Morpholin-4-ylbutyl)amine, is a privileged structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates.[1] This guide provides a comparative analysis of the expected ADME properties of a morpholine-containing compound like this compound against analogues featuring alternative heterocyclic scaffolds, namely piperidine and pyrrolidine. The analysis is supported by experimental data from established morpholine-containing drugs and outlines the standard methodologies used for ADME characterization.

The Advantage of the Morpholine Scaffold

The morpholine moiety is often introduced into drug candidates to improve aqueous solubility, metabolic stability, and overall bioavailability.[2] The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine, which can decrease its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[3] This often translates to a more favorable pharmacokinetic profile. For compounds targeting the central nervous system (CNS), the morpholine ring can also enhance permeability across the blood-brain barrier.[4][5][6][7]

Comparative Analysis of ADME Properties

While specific experimental data for this compound is not publicly available, we can infer its likely ADME profile based on the well-documented properties of other morpholine-containing drugs. Below is a comparative summary of key ADME parameters for three such drugs: Linezolid, Gefitinib, and Aprepitant.

ADME Parameter Linezolid Gefitinib Aprepitant
Oral Bioavailability ~100%[8]Variable, extensive metabolism59-67%[9]
Plasma Protein Binding ~31%[8]~90%>95%[9][10]
Primary Metabolism Oxidation of the morpholine ring[8]CYP3A4, CYP2D6[11][12]CYP3A4, CYP2C9[9]
Primary Excretion Route Renal[8]Feces[11][12]Urine (50%), Feces (50%)[9]

This data highlights that while the morpholine ring can contribute to favorable properties like high bioavailability in the case of Linezolid, the overall ADME profile is highly dependent on the entire molecular structure.

A qualitative comparison with alternative heterocyclic scaffolds is presented below:

Property Morpholine Analogs Piperidine Analogs Pyrrolidine Analogs
Metabolic Stability Generally more stable[3]Prone to N-dealkylation and ring oxidation[3]Can be susceptible to bioactivation to iminium ions[13]
Aqueous Solubility Generally enhancedVariable, can be lower than morpholine analogsCan enhance solubility[13]
Lipophilicity Balanced hydrophilic/lipophilic character[2]Generally more lipophilic than morpholine analogsVariable
CNS Permeability Can be enhanced[4][5][6][7]Can be high, but often requires modificationCan be designed for CNS penetration

Experimental Protocols for ADME Assessment

The following are detailed methodologies for key in vitro experiments used to characterize the ADME properties of drug candidates.

Aqueous Solubility Assay

Purpose: To determine the concentration at which a compound will dissolve in an aqueous solution, which is crucial for absorption.

Methodology (Thermodynamic Solubility):

  • Excess solid compound is added to a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

  • The suspension is agitated for an extended period (e.g., 24 hours) to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

Purpose: To predict in vivo drug absorption across the intestinal epithelium using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer.

Methodology:

  • Caco-2 cells are seeded onto permeable membrane supports in a transwell plate and cultured for 21-28 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side to assess A-to-B permeability.

  • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).

  • Samples are collected from the receiver compartment at various time points and the concentration of the compound is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • The test compound is incubated with liver microsomes (human or other species) at 37°C.

  • The reaction is initiated by the addition of a cofactor, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate parameters like half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Purpose: To determine the extent to which a drug binds to proteins in the blood plasma, as only the unbound fraction is generally considered pharmacologically active.

Methodology (Equilibrium Dialysis):

  • A semipermeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.

  • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both samples is measured by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is then calculated.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in ADME testing and the potential metabolic fate of a morpholine-containing compound, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility Assay permeability Caco-2 Permeability Assay ppb Plasma Protein Binding permeability->ppb met_stability Microsomal Stability ppb->met_stability cyp_inhibition CYP450 Inhibition excretion In vivo studies cyp_inhibition->excretion

Caption: A generalized workflow for in vitro ADME screening of drug candidates.

Morpholine_Metabolism parent This compound (Parent Compound) metabolite1 N-dealkylation Product parent->metabolite1 CYP-mediated metabolite2 Ring Hydroxylation Product parent->metabolite2 CYP-mediated metabolite3 Ring-Opened Product metabolite2->metabolite3 Further Oxidation

Caption: Putative metabolic pathways for a morpholine-containing compound.

Conclusion

The inclusion of a morpholine ring, as seen in the structure of this compound, is a well-established strategy in medicinal chemistry to confer favorable ADME properties. Generally, morpholine-containing compounds are expected to exhibit improved metabolic stability and solubility compared to their piperidine and pyrrolidine counterparts. However, the overall pharmacokinetic profile is a result of the interplay of the entire molecular structure. A comprehensive suite of in vitro ADME assays, as detailed in this guide, is essential for the early characterization and optimization of any new chemical entity, enabling researchers to make data-driven decisions in the drug development process.

References

Safety Operating Guide

Personal protective equipment for handling (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Morpholin-4-ylbutyl)amine

This guide provides crucial safety, handling, and disposal information for this compound, compiled to ensure the safety of researchers, scientists, and drug development professionals. The information presented is primarily based on safety data for the closely related and structurally similar compounds, 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult the specific SDS for the compound in use when it becomes available and to adhere to all local, state, and federal regulations.

Hazard Summary

This compound and its analogues are classified as hazardous substances. They are harmful if swallowed, can be toxic in contact with skin, and cause severe skin burns and eye damage.[1][2][3] These compounds may also cause an allergic skin reaction and respiratory irritation.[1][2][4][5]

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Skin Corrosion/IrritationCategory 1B/1C
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Data derived from analogues 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Required Personal Protective Equipment:

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[6]
Skin Chemical-resistant gloves (impervious), Flame retardant antistatic protective clothing, Lab coatConsult glove manufacturer for specific breakthrough times. EN 16523-1 for glove standards.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated or if exposure limits are exceeded.[1][6] Recommended filter type: Organic gases and vapors filter (Type A, Brown) conforming to EN14387.[6]

Operational Plan: Handling and Storage

Adherence to strict operational protocols is essential to minimize risk.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[4] Do not get the substance in eyes, on skin, or on clothing.[6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[1][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

  • Grounding: For flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[7] Use non-sparking tools.[7]

Storage Procedures:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]

  • Compatibility: Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[6]

  • Storage Area: Store in a designated corrosives area and ensure it is locked up.[1][6]

Emergency Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][6] If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water/shower.[1] Call a physician immediately.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Immediately call an ophthalmologist or POISON CENTER.[1]
Ingestion Rinse mouth.[1][6] Do NOT induce vomiting.[1][6] Call a physician or poison control center immediately.[6]

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Containment: Cover drains to prevent entry into the sewer system.[1] Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6]

  • Cleanup: Collect the absorbed material into suitable, closed containers for disposal.[2][6] Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

Waste Disposal Protocol:

  • Characterization: Treat waste as hazardous.[8]

  • Containerization: Use compatible, leak-proof, and clearly labeled containers for waste.[8] The label should include "Hazardous Waste," the full chemical name, primary hazards (e.g., Corrosive, Toxic), and the accumulation start date.[8]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][6] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Prohibitions: DO NOT dispose of down the drain or in regular trash.[8]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_assessment 1. Hazard Assessment cluster_ppe_selection 2. PPE Selection cluster_procedure 3. Handling Procedure cluster_disposal 4. Post-Handling and Disposal start Start: Prepare to handle This compound assess_hazards Assess Hazards: - Corrosive - Toxic - Skin/Eye Damage - Respiratory Irritant start->assess_hazards select_eye_face Select Eye/Face Protection: Chemical Goggles or Face Shield assess_hazards->select_eye_face Based on assessment select_skin Select Skin Protection: - Chemical-Resistant Gloves - Lab Coat/Coveralls assess_hazards->select_skin Based on assessment select_respiratory Select Respiratory Protection: NIOSH/EN Approved Respirator (if potential for inhalation) assess_hazards->select_respiratory Based on assessment don_ppe Don PPE Correctly select_eye_face->don_ppe select_skin->don_ppe select_respiratory->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: PPE selection and handling workflow for this compound.

References

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